molecular formula C25H26O6 B3036592 5,7,2',4'-Tetrahydroxy-3-geranylflavone CAS No. 376361-87-4

5,7,2',4'-Tetrahydroxy-3-geranylflavone

Cat. No.: B3036592
CAS No.: 376361-87-4
M. Wt: 422.5 g/mol
InChI Key: GRRICQNASNJYBZ-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7,2',4'-Tetrahydroxy-3-geranylflavone is a prenylated flavonoid, a class of compounds where a geranyl group enriches the structural diversity and enhances the bioactivity of the flavonoid backbone . This compound is naturally sourced from the plant Broussonetia papyrifera . Bioassay-guided fractionation studies have identified it as a natural aromatase inhibitor, indicating its value in endocrine-related research . Prenylated flavonoids like 5,7,2',4'-Tetrahydroxy-3-geranylflavone are of significant research interest due to their broad pharmacological potential, which includes anti-cancer, anti-inflammatory, and antioxidant activities . The presence of the geranyl group is known to improve the compound's lipid solubility and cellular absorption, potentially leading to higher biological activity compared to non-prenylated flavonoids . Researchers value this compound for exploring the structure-activity relationships of natural products and for investigating its mechanisms of action in various biochemical pathways. The product is guaranteed for research use and is characterized by advanced analytical techniques to ensure identity and purity. This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-14(2)5-4-6-15(3)7-9-19-24(30)23-21(29)12-17(27)13-22(23)31-25(19)18-10-8-16(26)11-20(18)28/h5,7-8,10-13,26-29H,4,6,9H2,1-3H3/b15-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRICQNASNJYBZ-VIZOYTHASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=C(C=C3)O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=C(C=C3)O)O)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of 5,7,2',4'-Tetrahydroxy-3-geranylflavone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5,7,2',4'-Tetrahydroxy-3-geranylflavone is a prenylated flavonoid, a class of secondary metabolites found in various medicinal plants. This compound, also known by synonyms such as Licoflavone C and Sophoraflavanone G, has garnered significant interest within the scientific community for its diverse and potent biological activities.[1][2] Its unique chemical architecture, featuring a flavone backbone appended with a geranyl group, is believed to be a key determinant of its pharmacological profile. This guide provides an in-depth exploration of the core mechanisms of action of 5,7,2',4'-Tetrahydroxy-3-geranylflavone, drawing upon established research on this compound and its close structural analogs. The primary focus will be on its antioxidant, anti-inflammatory, and anticancer properties, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its therapeutic potential.

Core Mechanisms of Action

The biological effects of 5,7,2',4'-Tetrahydroxy-3-geranylflavone are multifaceted, stemming from its ability to modulate key cellular signaling pathways and interact with specific molecular targets. The lipophilic geranyl moiety is thought to enhance the compound's bioavailability and its interaction with cellular membranes, thereby augmenting its bioactivity compared to non-prenylated flavonoids.

Potent Antioxidant Activity: A Foundation for Cellular Protection

A fundamental aspect of 5,7,2',4'-Tetrahydroxy-3-geranylflavone's mechanism of action is its potent antioxidant capacity. This activity is crucial as oxidative stress is a key contributor to the pathogenesis of numerous chronic diseases. The compound exerts its antioxidant effects through several mechanisms:

  • Direct Radical Scavenging: The polyphenolic structure of 5,7,2',4'-Tetrahydroxy-3-geranylflavone, rich in hydroxyl groups, enables it to directly scavenge free radicals such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[3] This is achieved through hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms, neutralizing the reactive oxygen species (ROS) and mitigating cellular damage.

  • Modulation of Endogenous Antioxidant Systems: Beyond direct scavenging, this geranylflavone can upregulate the expression of endogenous antioxidant enzymes. This is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. By promoting the translocation of Nrf2 to the nucleus, it initiates the transcription of antioxidant response element (ARE)-dependent genes, leading to the synthesis of protective enzymes like heme oxygenase-1 (HO-1).

Table 1: Antioxidant Activity of 5,7,2',4'-Tetrahydroxy-3-geranylflavone and Related Compounds

CompoundAssayIC50 ValueSource
5'-Geranyl-5,7,2',4'-tetrahydroxyflavoneDPPH radical-scavengingNot specified, but noted as strong[2]
5'-Geranyl-5,7,2',4'-tetrahydroxyflavoneABTS radical-scavengingNot specified, but noted as strong[2]
5'-Geranyl-5,7,2',4'-tetrahydroxyflavoneFRAPNot specified, but noted as strong[2]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard method for assessing the antioxidant activity of 5,7,2',4'-Tetrahydroxy-3-geranylflavone.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of 5,7,2',4'-Tetrahydroxy-3-geranylflavone in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions to obtain a range of concentrations.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound at different concentrations.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) is then determined from a dose-response curve.

Diagram: Antioxidant Mechanism Workflow

G cluster_direct Direct Scavenging cluster_indirect Indirect Mechanism (Nrf2 Pathway) ROS Reactive Oxygen Species (ROS) Neutralized Neutralized ROS ROS->Neutralized Flavonoid_direct 5,7,2',4'-Tetrahydroxy- 3-geranylflavone Flavonoid_direct->ROS Donates H+ or e- Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Neutralized->Cellular_Protection Flavonoid_indirect 5,7,2',4'-Tetrahydroxy- 3-geranylflavone Keap1 Keap1 Flavonoid_indirect->Keap1 Induces dissociation Nrf2 Nrf2 Nrf2_nucleus Nrf2 (Nucleus) Nrf2->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Promotes transcription Antioxidant_Enzymes->Cellular_Protection

Caption: Dual antioxidant mechanisms of 5,7,2',4'-Tetrahydroxy-3-geranylflavone.

Anti-inflammatory Effects: Modulation of Key Signaling Cascades

Chronic inflammation is a hallmark of many diseases, and the ability of 5,7,2',4'-Tetrahydroxy-3-geranylflavone to mitigate inflammatory responses is a significant aspect of its therapeutic potential. Its anti-inflammatory actions are primarily mediated through the inhibition of pro-inflammatory signaling pathways, including NF-κB and MAPK.

  • Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). Research on structurally similar geranylated flavonoids suggests that 5,7,2',4'-Tetrahydroxy-3-geranylflavone likely inhibits NF-κB activation by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[4][5] This leads to a downstream reduction in the production of inflammatory mediators.

  • Modulation of the MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes p38, ERK1/2, and JNK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Studies on sophoraflavanone G have demonstrated its ability to down-regulate the phosphorylation of MAPKs in response to inflammatory stimuli.[6][7] By inhibiting the activation of these kinases, 5,7,2',4'-Tetrahydroxy-3-geranylflavone can suppress the expression of pro-inflammatory genes.

  • Inhibition of Inflammatory Enzymes: Geranylated flavonoids have been shown to directly inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[7] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.

Diagram: Inhibition of NF-κB and MAPK Inflammatory Pathways

G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates TAK1 TAK1 TLR4->TAK1 IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades, releasing NFkB_nucleus NF-κB (Nucleus) NFkB->NFkB_nucleus Translocation Proinflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Proinflammatory_genes Activates Inflammation Inflammation Proinflammatory_genes->Inflammation p38 p38 TAK1->p38 ERK ERK TAK1->ERK JNK JNK TAK1->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 AP1->Proinflammatory_genes Flavonoid 5,7,2',4'-Tetrahydroxy- 3-geranylflavone Flavonoid->IKK Inhibits Flavonoid->TAK1 Inhibits

Caption: Inhibition of key inflammatory signaling pathways.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

5,7,2',4'-Tetrahydroxy-3-geranylflavone and its analogs have demonstrated significant potential as anticancer agents. Their mechanisms of action in this context are complex and involve the modulation of pathways that control cell proliferation, survival, and death.

  • Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Geranylated flavonoids have been shown to induce apoptosis in various cancer cell lines. This is often achieved through the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent activation of caspases.

  • Cell Cycle Arrest: Uncontrolled cell proliferation is a hallmark of cancer. Geranylated flavonoids can arrest the cell cycle at different phases, preventing cancer cells from dividing. For instance, some related compounds have been shown to cause G1 or G2/M phase arrest by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).

  • Inhibition of PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. This pathway is often hyperactivated in cancer. Evidence from studies on related flavonoids suggests that 5,7,2',4'-Tetrahydroxy-3-geranylflavone may inhibit the PI3K/Akt pathway, thereby sensitizing cancer cells to apoptosis and inhibiting their growth.[1][6][7]

Table 2: Cytotoxic Activity of Geranylated Flavonoids against Cancer Cell Lines

CompoundCell LineIC50 ValueSource
3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavoneHeLa (Cervical Carcinoma)1.32 µM[8]
3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavoneMCF-7 (Breast Carcinoma)3.92 µM[8]
3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavoneHep3B (Hepatocarcinoma)5.22 µM[8]
5,7-dimethoxyflavoneHepG2 (Liver Cancer)25 µM[9]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a common method to evaluate the cytotoxic effects of 5,7,2',4'-Tetrahydroxy-3-geranylflavone on cancer cells.

  • Cell Culture:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of 5,7,2',4'-Tetrahydroxy-3-geranylflavone for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.[10][11][12][13]

Diagram: Anticancer Mechanisms

G cluster_apoptosis Induction of Apoptosis cluster_cellcycle Cell Cycle Arrest cluster_pi3k Inhibition of PI3K/Akt Pathway Flavonoid 5,7,2',4'-Tetrahydroxy- 3-geranylflavone Bcl2 Bcl-2 (Anti-apoptotic) Flavonoid->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Flavonoid->Bax Upregulates CDKs Cyclins/CDKs Flavonoid->CDKs Inhibits Arrest Cell Cycle Arrest (G1 or G2/M) Flavonoid->Arrest PI3K PI3K Flavonoid->PI3K Inhibits CellSurvival Cell Survival & Proliferation Flavonoid->CellSurvival Inhibits CytochromeC Cytochrome c Release Bax->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis CancerCellDeath Cancer Cell Death & Inhibition of Growth Apoptosis->CancerCellDeath CellCycle Cell Cycle Progression Arrest->CancerCellDeath Akt Akt PI3K->Akt Activates

Caption: Multifaceted anticancer mechanisms of 5,7,2',4'-Tetrahydroxy-3-geranylflavone.

Conclusion and Future Directions

5,7,2',4'-Tetrahydroxy-3-geranylflavone is a promising natural compound with a complex and multifaceted mechanism of action. Its potent antioxidant, anti-inflammatory, and anticancer activities are attributable to its ability to modulate key cellular signaling pathways, including the Nrf2, NF-κB, MAPK, and PI3K/Akt pathways. While much of the detailed mechanistic understanding is derived from studies on closely related geranylated flavonoids, the collective evidence strongly suggests that 5,7,2',4'-Tetrahydroxy-3-geranylflavone holds significant therapeutic potential.

Future research should focus on elucidating the precise molecular targets of this specific compound and validating its efficacy and safety in preclinical and clinical studies. Further investigation into its pharmacokinetic and pharmacodynamic properties will also be crucial for its development as a novel therapeutic agent for a range of chronic diseases.

References

  • Yang, C., et al. (2021). Sophoraflavanone G, a novel natural product, targets the MAPK signaling pathway in triple-negative breast cancer. Natural Products and Bioprospecting, 11(4), 435-446.
  • Strawa, J. W., et al. (2024). Using Flavonoid Substitution Status to Predict Anticancer Effects in Human Melanoma Cancers: An In Vitro Study. International Journal of Molecular Sciences, 25(3), 1509.
  • Kim, D. H., et al. (2016). Anti-neuroinflammatory effect of Sophoraflavanone G from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways. Phytomedicine, 23(13), 1551-1562.
  • Kim, J. H., et al. (2013). Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages. Food and Chemical Toxicology, 62, 331-338.
  • Frattaruolo, L., et al. (2019). Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice)
  • Wu, C. Y., et al. (2023). Protective Effects of Sophoraflavanone G by Inhibiting TNF-α-Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells. International Journal of Molecular Sciences, 24(24), 17498.
  • Ding, Y., et al. (2022). Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. Journal of Functional Foods, 95, 105163.
  • Li, H., et al. (2017). Anticancer activity of 5, 7-dimethoxyflavone against liver cancer cell line HepG2 involves apoptosis, ROS generation and cell cycle arrest.
  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science, 5(3), 73-77.

Sources

potential biological activities of 5,7,2',4'-Tetrahydroxy-3-geranylflavone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Biological Activities of 5,7,2',4'-Tetrahydroxy-3-geranylflavone

Abstract

5,7,2',4'-Tetrahydroxy-3-geranylflavone is a C-geranylated flavonoid, a class of natural products recognized for its significant therapeutic potential. While direct experimental data on this specific molecule is nascent, its structural architecture—combining a polyhydroxylated flavone core with a lipophilic geranyl moiety—provides a strong theoretical foundation for predicting a range of compelling biological activities. This guide synthesizes evidence from structurally analogous compounds and established principles of flavonoid structure-activity relationships (SAR) to forecast its potential as an antioxidant, anti-inflammatory, and cytotoxic agent. We provide a detailed examination of the underlying mechanisms, propose robust experimental protocols for validation, and outline future directions for research and development. This document serves as a foundational roadmap for investigators seeking to explore the therapeutic promise of this novel flavonoid.

Introduction to a Promising Molecular Scaffold

Flavonoids are a vast and diverse class of polyphenolic secondary metabolites found throughout the plant kingdom.[1][2] Their fundamental C6-C3-C6 structure has served as a privileged scaffold in medicinal chemistry, giving rise to compounds with a wide array of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[3]

The Significance of C-Geranylation

The biological activity of a flavonoid is profoundly influenced by its substitution patterns. The addition of a C10 isoprenoid chain, such as a geranyl group, via a stable carbon-carbon bond dramatically alters the molecule's physicochemical properties. This "C-geranylation" significantly increases lipophilicity, which can enhance membrane permeability and improve interaction with protein targets.[4] Furthermore, the geranyl group itself can contribute to bioactivity, creating a hybrid molecule with potentially synergistic effects.[5] This modification has been linked to enhanced cytotoxicity in cancer cells and potent anti-inflammatory effects.[4][6]

Chemical Structure and Key Functional Motifs

The structure of 5,7,2',4'-Tetrahydroxy-3-geranylflavone is characterized by several key functional motifs that are predictive of its biological potential.

Caption: Chemical structure of 5,7,2',4'-Tetrahydroxy-3-geranylflavone.

  • A-Ring Hydroxylation: The 5,7-dihydroxy pattern is a classic feature known to be crucial for high antioxidant and anti-inflammatory activity.[7]

  • B-Ring Hydroxylation: The 2',4'-dihydroxy substitution on the B-ring is a key determinant of radical scavenging capacity. The ortho-dihydroxy arrangement, in particular, is a powerful motif for chelating metal ions and stabilizing radical species.[1]

  • C-Ring and Geranyl Group: The C3-geranyl group, combined with the C2-C3 double bond and 4-keto group, contributes to the molecule's overall electronic properties and lipophilicity, likely influencing its interactions with cellular membranes and enzymes.[5]

Predicted Biological Activities Based on Structural Analogy

Potent Antioxidant Activity

The core function of many flavonoids is their ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in the pathogenesis of numerous diseases.[7]

Mechanistic Rationale: The antioxidant activity of flavonoids can proceed through several mechanisms, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[8] The thermodynamic and kinetic favorability of these pathways is dictated by the substitution pattern. The multiple hydroxyl groups on 5,7,2',4'-Tetrahydroxy-3-geranylflavone, particularly the B-ring catechol-like moiety (2',4'-dihydroxy), are predicted to be potent hydrogen donors, effectively quenching free radicals.[8] A closely related compound, 5'-Geranyl-5,7,2',4'-tetrahydroxyflavone, has demonstrated strong capacity in multiple antioxidant assays, including ORAC, DPPH, ABTS, and FRAP.[9]

Supporting Data from Analogous Compounds: The following table summarizes the antioxidant activities of structurally related geranylated and polyhydroxylated flavonoids.

CompoundAssayActivity Metric (IC50 / TEAC)Reference
Diplacone (a C-geranylflavanone)ABTSTEAC: 3.2[10]
Diplacone (a C-geranylflavanone)DPPHTEAC: 1.06[10]
3'-GeranylnaringeninDPPHIC50: 64.2 µM[5]
Apigenin (4',5,7-trihydroxyflavone)DPPHIC50: 16.5 µM[8]

TEAC: Trolox Equivalent Antioxidant Capacity

Broad-Spectrum Anti-inflammatory Effects

Chronic inflammation is a hallmark of many debilitating conditions. Flavonoids are well-documented modulators of inflammatory signaling pathways.

Mechanistic Rationale: A primary mechanism for the anti-inflammatory action of flavonoids is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11] In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB transcription factor translocates to the nucleus, driving the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6).[6][11] Geranylated flavonoids isolated from Artocarpus communis and Paulownia fortunei have been shown to inhibit the production of these mediators in macrophages by attenuating NF-κB and MAPK signaling.[6][11] The combination of the flavonoid core and the geranyl group in our target molecule is hypothesized to effectively interrupt this cascade.

G cluster_0 cluster_1 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK ...via signaling cascade IkB IκBα IKK->IkB Phosphorylates (marks for degradation) NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Releases nucleus Nucleus NFkB_active->nucleus Translocates genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nucleus->genes Induces Transcription Flavone 5,7,2',4'-THGF (Hypothesized) Flavone->IKK Inhibits? Flavone->NFkB_active Inhibits Translocation?

Caption: Hypothesized inhibition of the LPS-induced NF-κB pathway by the title flavone.

Anticancer and Cytotoxic Potential

The search for novel anticancer agents from natural sources is a major focus of drug discovery. Flavonoids have demonstrated promise by modulating various hallmarks of cancer.[12][13]

Mechanistic Rationale: The anticancer effects of flavonoids are multifaceted and can include:

  • Induction of Apoptosis: Triggering programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways.[3]

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at various checkpoints (e.g., G0/G1 or G2/M).[14]

  • Pro-oxidant Activity: While antioxidants in healthy cells, some flavonoids can act as pro-oxidants in the tumor microenvironment, generating ROS to induce cancer cell death.[13]

The prenylation of flavonoids has been shown to enhance cytotoxicity.[4] For instance, Licoflavone C, a related prenylated flavone, is cytotoxic to Hep-2 and HepG2 cancer cells.[15][16] The geranyl group of 5,7,2',4'-Tetrahydroxy-3-geranylflavone is expected to confer similar, if not enhanced, cytotoxic properties.

Supporting Data from Analogous Compounds:

CompoundCell LineActivity Metric (IC50)Reference
Licoflavone CHepG29 µg/mL[16]
3',4',5-TrihydroxyflavoneA549 (Lung)< 25 µM[12]
3',4',5-TrihydroxyflavoneMCF-7 (Breast)< 25 µM[12]
DerroneHep-2Active (Conc. not specified)[15]

A Framework for Experimental Validation

The therapeutic potential hypothesized above requires rigorous experimental validation. The following section outlines a logical workflow and provides detailed protocols for core in vitro assays.

G cluster_positive_results start Compound Acquisition synthesis Chemical Synthesis (Chalcone Route) start->synthesis isolation Isolation from Natural Source start->isolation screening Primary In Vitro Screening synthesis->screening isolation->screening antioxidant Antioxidant Assays (DPPH, ABTS) screening->antioxidant Is it an antioxidant? anti_inflam Anti-inflammatory Assay (NO Inhibition) screening->anti_inflam Is it anti-inflammatory? anticancer Cytotoxicity Assay (MTT) screening->anticancer Is it cytotoxic? moa Mechanism of Action (MoA) Studies antioxidant->moa anti_inflam->moa anticancer->moa western Western Blot (NF-κB, MAPK) moa->western flow Flow Cytometry (Apoptosis, Cell Cycle) moa->flow invivo In Vivo Validation (Animal Models) moa->invivo Promising MoA Data

Caption: Proposed experimental workflow for validating the bioactivities of the title flavone.

Compound Acquisition: Synthesis and Isolation
  • Synthesis: A common and effective route for synthesizing flavones is through the Claisen-Schmidt condensation of an appropriate 2-hydroxyacetophenone with a benzaldehyde to form a chalcone intermediate. This is followed by an oxidative cyclization reaction, often using iodine in DMSO, to yield the final flavone core.[2][17][18]

  • Isolation: C-geranyl flavonoids have been isolated from plant genera such as Paulownia and Artocarpus.[6][7] A generalized protocol involves solvent extraction of the plant material (e.g., with methanol or ethanol), followed by liquid-liquid partitioning to enrich the flavonoid fraction. Final purification is achieved through successive chromatographic techniques, such as vacuum liquid chromatography (VLC) and column chromatography on silica gel or Sephadex.[19][20]

Protocol: DPPH Radical Scavenging Assay (Antioxidant)

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change that can be measured spectrophotometrically.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of 5,7,2',4'-Tetrahydroxy-3-geranylflavone (e.g., 10 mM in DMSO).

    • Prepare a stock solution of a positive control (e.g., Ascorbic Acid or Quercetin) at the same concentration.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of various concentrations of the test compound (e.g., serial dilutions from 100 µM to 0.78 µM) to the wells.

    • For the blank, add 100 µL of methanol instead of the compound.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100.

    • Plot the % inhibition against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol: Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory)

This assay uses the Griess reagent to quantify nitrite, a stable breakdown product of NO, in the culture supernatant of LPS-stimulated RAW 264.7 murine macrophages.

  • Cell Culture:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour. A preliminary MTT assay should be run to determine the non-toxic concentration range.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and an LPS-only control.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

    • Determine the % inhibition of NO production relative to the LPS-only control and calculate the IC50 value.

Protocol: MTT Cytotoxicity Assay (Anticancer)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding:

    • Seed a chosen cancer cell line (e.g., HepG2, MCF-7) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot cell viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Future Directions

Positive results from these primary assays should trigger a more in-depth investigation.

  • Mechanism of Action (MoA) Studies: Utilize techniques like Western blotting to probe the effect on key proteins in inflammatory (p-IκBα, NF-κB) and apoptotic (caspases, Bcl-2 family) pathways. Flow cytometry can be used to confirm apoptosis (Annexin V/PI staining) and analyze cell cycle distribution.

  • In Vivo Studies: Promising in vitro data should be validated in appropriate animal models, such as LPS-induced systemic inflammation or xenograft models for cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesize a series of analogs by modifying the hydroxylation pattern or the nature of the isoprenoid group to optimize potency and selectivity.

Conclusion

5,7,2',4'-Tetrahydroxy-3-geranylflavone stands as a molecule of significant scientific interest. Its architecture, which marries the proven polyhydroxylated flavone scaffold with a lipophilic geranyl side chain, strongly suggests a profile of potent antioxidant, anti-inflammatory, and cytotoxic activities. The experimental framework provided in this guide offers a clear and robust path to empirically validate this potential. Successful validation will position this compound as a promising lead for the development of novel therapeutics for a range of oxidative stress- and inflammation-driven diseases, including cancer.

References

  • BioCrick. Licoflavone C | CAS:72357-31-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfPOQCwdXO6Tqhovnzw1bSpzXKAtpkQRU9IVA8q8DQhmywamzUglZIBQZBqHNS304JCiyjHRaygkd_yEhqDkBQqVx35qu9KVjizys9iCF5T20tm5XFI8Bjn7uanX1UG5i6pn_C7f8ZENd0Cwwwlg==]
  • TargetMol. Licoflavone C | Antioxidant | Antifungal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0utR0QERMNQQJ27-D45cKAHN3X59vfSEzt4EWP5cdXcb9B4MOb3myc55mr9-rICiG1k8-yJQOHLPZlWVSfhkfiFFVlqrKCOay8TY0ws3LFAJRA9R0YvR_PcpJB4Vw6ScEw1CmVPx8Lac_hQ8P]
  • Cayman Chemical. Licoflavone C (8-Prenylapigenin, CAS Number: 72357-31-4). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl6-0JDhyZRCgmeN2wOBCH13OEPZfp1fLTRsBO5kt9_EeME3rql75KQ9tHEIrbW35v32Zh9wYuRBSky0UhWAZB6nfgSFx5uPhlhya3zoFzmFDCJ7VeGKvxLrl7KMlQxMf7T2pSvj_qmqUj9PR2NDj-oA==]
  • Wikipedia. Licoflavone C. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJuRtsr3NPOUnnYGJqo3WA6tYUEdyuxBb0th7CP_D7TtrKFveZZZXpwFYYorGBmn-IUj8zHRkBS6RodfdOZGAnbd5OuRvR2If84intsfQY9Tf-37GvsS6ZQPQYkhfIHDwMlmwtYtg=]
  • MedChemExpress. 5'-Geranyl-5,7,2',4'-tetrahydroxyflavone | Antioxidant Drug. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk9ZyBU-BS0WtCsfynypqgbyXNLyK0TwVD99EOL_vJovZJvx8NTvs3HCPiGibBTtN5wtc_3Bk14HrgQq0mlECCJ1ZSEO8NJJ7PV1fw4lbxAfh1aOrO-z3QOaPZWCJmJsbWHQRopAcZs3ap993j1pUc2pjaE86itQu_rYhhgiZ0gvlpfZw=]
  • MedChemExpress. Licoflavone C | Antioxidant Agent. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoeBKJg1ePuXuqRmXXdBcZ1z9bndqM4DmSg-FUbeIJJTmiH7Cfy-HSHsr1HcKqwREDpazGipoYYOy3BdczZ3YI_k1pEVcMmZfb_Q8p4AUgBnrGMSD3E8ztekXDejTalJwOAB6EBY8mT3VeU-4=]
  • Zhang, J-K., et al. (2019). Four C-geranyl flavonoids from the flowers of Paulownia fortunei and their anti-inflammatory activity. Natural Product Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKm9uQF-U404YnsyKh7wndYj6KN6uXyKIC8EEyqKZo02yItksBSgN4Rwz6TXk-g9B5SVTsPMMMA4INpvnFhRePJD2ylkt26MEJAgmuuGcvIW0vmA3BkwXo99sYQlKBLOF02FYVI0howPZyQ1p6M6hpnWd9B_Jmu3NHwpK_xa-C5nGEevJgrMsfZJSTEW_g9okm0YhfKl8-]
  • Lin, Y-L., et al. (2011). Anti-inflammatory effect of the 5,7,4'-trihydroxy-6-geranylflavanone isolated from the fruit of Artocarpus communis in S100B-induced human monocytes. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHL7Wbz29bBLTrmBZh2jLjZAngVzyfzyd-wT8EXvCScXU7WhJI3ag8IJISUaF_YnVPqSUxXhkqtluBQdc2VFFG2-Phxk5UGtgh1r4nWLhTFmtGgFHTitHbkj_Nuwas680JXFQ3n]
  • Šmejkal, K., et al. (2010). Antiradical and Cytoprotective Activities of Several C-Geranyl-substituted Flavanones from Paulownia tomentosa Fruit. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3cuWkJDUXAiVfTkZfJs52xIZjisVoP0gx55XzKqqpxkdWNNB0mECAUsp5ucl1zHNa0QHMR7od7EAU6LiMLt_edDdJhvs6L9KMXN6imKGB-3Oz9V_C-kVXRZOpXfPKQ9FKt9DoSsjx4J9xSik=]
  • Gendrisch, F., et al. (2017). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. Molecules. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSEPjyct38OuaPUshQf27rPgni8iu_buRNy_gNxFwtwfbWb6Olspy1hMxymXAjuVRbYWGrb2uVXat9ZZCtekWowpQi2Cjrp8EXtsA2M3DZFw5hSSfQQi8IVxBP8VIcnw9uPjTeKSl4_Z5nd22h6vGc1FV-Y5sCBFXnv56NmNFkEgICiAaKFsVvmJ2-6GLuDoAyRbrfZeYPAd1JqD5CGI0sO7qAywmnKCT_kW1B5LcaFh5vuB5O3dA8_RPTgaI=]
  • Sun, Y., et al. (2022). Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types. RSC Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhZ_RLOJx7K1P4RyvNY45VCRrcSRkXOvrZqV5-2Ft3-2aNUiD0BTNhoMkbQMWh-GvLiLxgUPKnTL9LP-fT-coMSJHkBeqYZrQsKCc--sdE-BnMm5Aj3CCVwDNO2TrxfnWEqjbpsu8-rEfl2io=]
  • Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhxcsN5NwiNjrsNGcf6rQ1CdIn0sQ7B9JkP3-VApAHM1Y8eMKd3tw9hg0jEC41SNmT0wChAsJKF2j0Vdr-V41LUVomKuxlkYZRB4EZa0g-uP5nKr8HTnLg6Omt5VfSKUFubNHQYW2GG3n6nqE=]
  • Gendrisch, F., et al. (2017). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQMqQJokh61K-DwrDjPARI1tUDK2YY7pRJKI4z-3oloIOUw6Gofkk_JHXILF7md63CHKINJteEnKkUzn-eZIRss4KiAxeI8UaLdiaTEJbtNAMtCbft4ILIffFMCcdIAW0yMTPRKReSX_wvabs=]
  • Serafini, M., Peluso, I., & Raguzzini, A. (2010). Flavonoids as Cytokine Modulators: A Possible Therapy for Inflammation-Related Diseases. Molecules. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7uE2iwzJ36KenIbhm6UIOspJviRYVbKCFdpiq-NsonXu5NUf76izpawHvInMGYLwGt8CaFzLpDsLYmWQtAvbfHFgLF11u3lU9u4o4yRDtL59u5nyohMZbwhbwxeYEG0BUXw==]
  • Kim, H., et al. (2020). Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1fG6SqEJ-JWhI5rsZu1gkv1lY8VoBYF10jCi_FOc8pSUBNhzPGgsirS9yVCeadm5rSBIH9ZCNdkOF4lRxM_pCMIIPaXkV9HJvs3o0dGvu53ewd4nKk1kpwNv3FiWlbdBMunkuWsWDtLrRQRQ=]
  • Chen, P-H., et al. (2024). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_PINtN5w6JihrjYHDr4JqU_4mrw0Dwjn59T5hZeFQLYAmQe0pIi3VlOJr_B0-jo1q57kQfiitvDV9lkwnAQcSzFzeg1F76saDOrJOQzJQcZJJlsjlvn4CUsmyfiDjeDcM9A==]
  • Rao, Y. K., et al. (2005). Anti-inflammatory activities of flavonoids isolated from Caesalpinia pulcherrima. Journal of Ethnopharmacology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuM1Dwx7oESv-yRwXBNbYih3LvigrdYAAkyo2y3JzKNTw6PEsMvSga0cZiSA4JxjIYpMWW23PnaC3GghxuO541BEv7A1RYQMWVodh0QumnjC37xEBXd_9lYhius_mAO1f926mvIWaIconlJnS5E5fgwLDYiiM8k28w0pvMHigEUajA6s9yB7_IwGdEgSF10sci3krk0wLX04B6a34DWvchZ5vu9Fz5N3gDXEmcNLmwJUuL2DjGKh-bQLYtUBk=]
  • Fernandes, A., et al. (2020). The Antioxidant Activity of Prenylflavonoids. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBmAk29leo0tUKf7KxV1z6QrzEB2BY6KOXXKUpI6km9aZ-JlIUPdIkl6wZLduzsN69YuhkZzV199aGiPIv_oXnmm8F34yZ9fvtouYmo3mmDl8mtdSK8pOhsnvkrb53BCG6DA==]
  • Rahmawati, R., & Sofia, B. F. D. (2023). Synthesis novel flavone from vanillin. Acta Chimica Asiana. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDtFY46kCiZwbyfTNp2Qc-qVFc0huL0Bp8QvWd2Zg-j7ggR2gAWc3kNoQTUEcdHKdmcklzUgCK-MmZFjTUAwQaaLGy0R84esYVqaocWLQSZhLLbXLQthXSuOwpRE8pszViRaKNKVp6HsJ1GdZdeyVRVCHF4_5fH9ezEGylWQ==]
  • de Oliveira, A. F. M., et al. (2018). Isolation and Identification of the Five Novel Flavonoids from Genipa americana Leaves. Molecules. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4r_kzx9wBRwzSKxmd8FeT6wycB3446dCn419aaOA3zxDvs5F1QpMVDjE-5bsr5kP5WOool_B4afQfsHG3Ldf3Dg1RD2y9FXDJa-8svkEU47Ay-XDf87diuaj1dNL0un1_DrZq]
  • Smejkal, K., et al. (2010). Antiradical and Cytoprotective Activities of Several C-Geranyl-substituted Flavanones from Paulownia tomentosa Fruit. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP-m4wafCglT2xSkkP0SagGpuhL46OW2ed8xJAReurYfFVgGEYG4tPgVtN3JHYvnlheItfLlHe6dJP3B4TJB7taORwuZPwrATCkjB5tmjpwVJGCcdgvTaaUKlt1zNHbBthJi1KTJclTqAFNHCgNaWd35IIwZj95IOAw9pLevzCaQv27jdSBmrdADuX5ra5ApxEo-VD3F9bi7_H0gBVY2qAgnuwdJcc6fo5rUFOsWvdzVJ5AuJv5El1ugXD1jD-TjXcBTPHjjYQa2g_Rw8UdPRa1bIO0XsHzz9gffwkYue_DxzY]
  • Popova, M., et al. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. Plants. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNz71u4WBww50gp6b_j8Mb-ODhHKOip0cQjfEQCNRMIyibAjiKxDJoJ3gZY_8eJXeL0D93LcwGkX1TeBSZW97nMLo4YOThng6zVRLYK7MjbGJtLBb0m6Rha3nlvJWtruop4BplenQi4c7a02gZ]
  • Ahmad, F., et al. (2010). Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzcaJsrct2J9-XHrDxcw3YdKSRB9iZ1mWsZ1Zvas1t6T0bqISo9RQUL_AConGBv7P8xAZXVSUS6SBzcw2k6xb82lg0sirLBkFfWjK3_7NGy5PDoA4xTjdwCZNmOD0lKG_P0E-oZ1XYv_WiiFHeiVNOHkknRqe6DzfzCLgxTaJoZdckFkK73qPO_t3pmCqFcSJWIrBLbX49S0MlAFNFEL3wndBOnFtz5zvcF16aW7XZRxzH3d29afDh1h9n-jzparTiMewtj3kEkzi_zV1XFQ==]
  • Gkolezaki, P., et al. (2024). Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG384B4UAURTl3H1q87P4X1d12nhqFDjEuUNU-BZFhQcDDnsPYpc9HRD22d9vtRCt_FbRJ9vJvmDQRfCrMnNBe_v3sMlOKOQvjUr40d_nyEUcqtjqqnasgJtTnLg6GXxaDHQeTM]
  • Sun, Y., et al. (2022). Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsm1JAw-8QZgKnQurPEGy8HFneNuehZPQvbpntYtBHjQIBBkbXXNnxYUSMiF3VBKv9izSjqJ1__SzfFMMSZv2LMhOFqc5cdmAeRXocKoeFjtr_QOEU43Njm4GiwhPn75y7_NHGs4ztt7NSd1ItzIQ50O_Lza1utIPwkwZJV_9N]
  • BenchChem. (2025). A Technical Guide to the Natural Sources and Isolation of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXlz17BG38-NhAU6bOAwKNNMUVCD0tk6oun8UnY7frD18Vg6mio8aTEztDi7npI8H_XTDrzNk3qXtKTjCQhz5udUfJeULyV6B6vDVlPlEuIJLD4nsspSw1HvuSpqxF3e9ZY1Djg5yMx9YsGZiTFsU9q7p__jJZeSBWWnvnGQOq65gfgrMWtn7MmXQM82zWTDDM5iInkiNy9EYzYqRfMr3AqTQXU7HqcMWsl89YpAlPifV9ypskEYOJMxrK_kdNfJo=]

Sources

The Discovery, Origin, and Mechanistic Profiling of 5,7,2',4'-Tetrahydroxy-3-geranylflavone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The exploration of plant-derived secondary metabolites has historically driven the discovery of novel oncological and endocrine-modulating therapeutics. Among these, 5,7,2',4'-Tetrahydroxy-3-geranylflavone (CAS: 376361-87-4) represents a structurally unique geranylated flavonoid. Discovered in 2001 during a targeted search for natural aromatase inhibitors, this compound was isolated from the whole plants of Broussonetia papyrifera (paper mulberry)[1]. This technical guide provides an in-depth analysis of the compound's botanical origin, the causality behind its extraction protocols, its structural biology, and the self-validating bioassays used to evaluate its pharmacological profile.

Botanical Origin and Extraction Rationale

The Source: Broussonetia papyrifera

Broussonetia papyrifera, a fast-growing tree belonging to the Moraceae family, has a well-documented history in traditional medicine across East Asia[2]. Phytochemical profiling of this species reveals a rich reservoir of biologically active compounds, particularly prenylated and geranylated flavonoids, biphenylpropanoids, and benzofurans[1].

Causality in Solvent Selection

The discovery of 5,7,2',4'-Tetrahydroxy-3-geranylflavone relied on an ethyl acetate (EtOAc) partitioning strategy [1]. The selection of EtOAc is not arbitrary; it is driven by the specific chemical polarity of the target molecules.

  • Highly polar solvents (e.g., water) predominantly extract ubiquitous, high-molecular-weight tannins and simple sugars.

  • Non-polar solvents (e.g., hexane) isolate lipophilic waxes and sterols.

  • Ethyl acetate possesses an intermediate dielectric constant, making it the optimal thermodynamic solvent for capturing geranylated flavonoids. These molecules feature a hydrophilic polyphenolic core combined with a hydrophobic geranyl chain. The EtOAc partition acts as a highly selective initial chemical filter, enriching the fraction for these specific bioactive secondary metabolites[3].

Bioassay-Guided Discovery Protocol

The isolation of 5,7,2',4'-Tetrahydroxy-3-geranylflavone was achieved through a rigorous bioassay-guided fractionation workflow. This method ensures that chemical isolation is strictly dictated by pharmacological activity rather than mere compound abundance[1].

Step-by-Step Methodology
  • Maceration and Primary Extraction : Dried whole plants of B. papyrifera are pulverized to maximize surface area and extracted using methanol or ethanol. The crude extract is concentrated under reduced pressure.

  • Liquid-Liquid Partitioning : The concentrated crude extract is suspended in water and sequentially partitioned with hexane (to remove lipids) and ethyl acetate. The EtOAc-soluble fraction is retained for its high flavonoid content[1].

  • Silica Gel Column Chromatography : The EtOAc fraction is loaded onto a silica gel column. A gradient elution system (typically utilizing chloroform/methanol mixtures) is applied to separate the complex mixture into distinct sub-fractions based on polarity[4].

  • In Vitro Aromatase Inhibition Assay (The Self-Validating System) : Each fraction is subjected to a fluorimetric assay using recombinant human aromatase (CYP19A1)[1].

  • Targeted Isolation : Fractions exhibiting significant aromatase inhibition are further purified using Sephadex LH-20 gel chromatography and Preparative High-Performance Liquid Chromatography (PHPLC) until pure compounds, including 5,7,2',4'-Tetrahydroxy-3-geranylflavone, are isolated[4].

The Self-Validating Aromatase Assay

The bioassay relies on the hydrolysis of dibenzylfluorescein (DBF) by the aromatase enzyme.

  • Mechanism : Aromatase cleaves DBF to produce fluorescein, a highly fluorescent molecule.

  • Validation Loop : The baseline fluorescence establishes the maximum uninhibited enzyme kinetics. The addition of a known inhibitor (e.g., naringenin or letrozole) serves as a positive control to validate assay sensitivity. If a test fraction causes a dose-dependent decrease in fluorescence (measured at Ex: 485 nm / Em: 530 nm) relative to the vehicle control, target engagement is definitively confirmed[5].

  • Cofactor Dependency : The protocol mandates the pre-incubation of the test substance with an NADPH-regenerating system [5]. This is a critical experimental choice: CYP450 enzymes require continuous electron transfer. The regenerating system ensures the enzyme remains catalytically viable throughout the 30-minute incubation, preventing false-positive "inhibition" signals caused by cofactor depletion[6].

G A Broussonetia papyrifera (Whole Plant) B Methanol Extraction & EtOAc Partitioning A->B Maceration C Silica Gel Column Chromatography B->C Fractionation D In Vitro Aromatase Inhibition Assay (DBF) C->D Bioassay E Active Fractions Identification D->E Fluorescence Quantification F NMR & MS Spectroscopic Elucidation E->F Isolation G 5,7,2',4'-Tetrahydroxy- 3-geranylflavone F->G Structural Confirmation

Bioassay-Guided Fractionation Workflow for Flavonoid Discovery.

Structural Biology & Chemical Characterization

Once isolated, the structure of 5,7,2',4'-Tetrahydroxy-3-geranylflavone was elucidated using high-resolution electron impact mass spectrometry (HR-EI-MS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy[1].

  • Molecular Formula : C25H26O6

  • Molecular Weight : 422.47 g/mol [7]

  • Structural Features : The molecule consists of a flavone backbone with four hydroxyl groups positioned at 5, 7, 2', and 4'. Its defining feature is the geranyl chain attached at the C-3 position.

  • Causality of the Geranyl Group : The addition of a 10-carbon geranyl moiety significantly alters the pharmacokinetic properties of the base flavonoid. It increases the molecule's lipophilicity, which enhances cellular membrane penetration and allows the compound to interact with hydrophobic pockets within target enzymes or receptor binding sites[8].

Pharmacological Significance & Mechanistic Pathways

Aromatase (CYP19A1) Modulation

Aromatase is the rate-limiting enzyme responsible for the conversion of androgens (e.g., androstenedione, testosterone) into estrogens (e.g., estrone, estradiol). In estrogen receptor-positive (ER+) breast cancers, the localized overproduction of estrogen drives tumor proliferation. Aromatase inhibitors (AIs) are therefore a frontline therapeutic strategy[6].

While 5,7,2',4'-Tetrahydroxy-3-geranylflavone was discovered as a novel compound during the screening of B. papyrifera, subsequent structure-activity relationship (SAR) analyses revealed that it exhibited relatively weak anti-aromatase activity compared to its co-isolated structural analogs[8]. The presence of the geranyl group at the C-3 position, while enhancing lipophilicity, may create steric hindrance that prevents optimal docking within the highly specific catalytic cleft of the CYP19A1 enzyme.

G A Androgens (Androstenedione) B Aromatase (CYP19A1) A->B Substrate Binding C Estrogens (Estrone/Estradiol) B->C Catalytic Conversion D ER+ Breast Cancer Cell Proliferation C->D Receptor Activation E Geranylflavonoids (e.g., Compound 1) E->B Enzyme Inhibition F NADPH Regenerating System F->B Electron Transfer

Mechanistic Pathway of Aromatase Inhibition by Flavonoids.

Quantitative Data Summary

The 2001 discovery study by Lee et al. isolated multiple compounds alongside 5,7,2',4'-Tetrahydroxy-3-geranylflavone. The table below summarizes the quantitative aromatase inhibitory potency (IC50 values) of the most active co-isolated compounds, highlighting the rigorous comparative baseline used to evaluate the geranylflavone[1].

Compound NameStructural ClassAromatase Inhibition (IC50, µM)
3'-[γ-hydroxymethyl-(E)-γ-methylallyl]-2,4,2',4'-tetrahydroxychalcone 11'-O-coumarate (9) Chalcone0.5
(2S)-2',4'-dihydroxy-2''-(1-hydroxy-1-methylethyl)dihydrofuro[2,3-h]flavanone (11) Flavanone0.1
Isolicoflavonol (12) Flavonol0.1
(2S)-Abyssinone II (13) Flavanone0.4
5,7,2',4'-Tetrahydroxy-3-geranylflavone (1) GeranylflavoneWeak Activity

Data derived from the bioassay-guided fractionation of B. papyrifera utilizing the DBF in vitro aromatase assay.

References

  • Aromatase Inhibitors from Broussonetia papyrifera Journal of Natural Products, American Chemical Society (ACS). URL:[Link]

  • 2-Arylbenzofuran, Flavonoid, and Tyrosinase Inhibitory Constituents of Morus yunnanensis Journal of Natural Products, American Chemical Society (ACS). URL:[Link]

  • Synthesis and Structure–Activity Relationships of Tetrahydro-β-carboline Derivatives as Anticancer and Cancer-chemopreventive Agents Anticancer Research, International Institute of Anticancer Research (IIAR). URL:[Link]

Sources

5,7,2',4'-Tetrahydroxy-3-geranylflavone: A Lipophilic Antioxidant Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper for Drug Discovery & Phytochemical Research[1]

Executive Summary

Compound Identity: 5,7,2',4'-Tetrahydroxy-3-geranylflavone (CAS: 1334309-44-2) Source: Broussonetia papyrifera (Paper Mulberry), Morus alba, Artocarpus spp.[1] Class: C-Geranylated Flavone[1]

This guide analyzes the antioxidant mechanics of 5,7,2',4'-Tetrahydroxy-3-geranylflavone (3-GF) . Unlike ubiquitous dietary flavonoids (e.g., quercetin, luteolin) which are hydrophilic and rapidly excreted, 3-GF possesses a C-3 geranyl moiety —a 10-carbon isoprenoid chain.[1] This structural feature confers a high LogP value, enabling the compound to intercalate into lipid bilayers.

Core Thesis: 3-GF solves the "Polarity Paradox" of antioxidant therapy. While traditional polyphenols scavenge cytosolic radicals effectively, they often fail to protect cellular membranes. 3-GF functions as a membrane-anchored radical scavenger , specifically inhibiting lipid peroxidation and modulating the Nrf2/Keap1 signaling axis.

Structural Basis of Antioxidant Activity (SAR)

The antioxidant potency of 3-GF is not merely a function of its hydroxyl count but its specific topology.

The 2',4'-Resorcinol B-Ring

Most potent flavonoids (e.g., Quercetin) possess a 3',4'-catechol B-ring, which is ideal for electron donation but prone to rapid auto-oxidation and quinone formation.[1] 3-GF features a 2',4'-dihydroxy substitution :

  • Stability: The 2',4' pattern is less prone to pro-oxidant quinone formation than the 3',4' catechol.

  • Chelation: The 2'-OH group, in proximity to the heterocyclic oxygen (O-1), creates a unique metal-chelating pocket, reducing the catalytic activity of Fenton reaction metals (Fe²⁺/Cu²⁺).

The C-3 Geranyl Anchor

The defining feature is the geranyl group at position C-3.[1]

  • Lipophilicity: The geranyl chain increases the partition coefficient (LogP), driving the molecule into the phospholipid bilayer.

  • Steric Hindrance: The bulky geranyl group at C-3 prevents the planar stacking common in flavonoids, reducing aggregation and improving solubility in lipid matrices.

Visualization: Structure-Activity Map

The following diagram illustrates the functional zones of the molecule.

SAR_Map Core 5,7,2',4'-Tetrahydroxy-3-geranylflavone (Scaffold) Geranyl C-3 Geranyl Chain (10-Carbon Isoprenoid) Core->Geranyl BRing B-Ring (2',4'-OH) Core->BRing ARing A-Ring (5,7-OH) Core->ARing Lipid Membrane Anchoring (Inhibits Lipid Peroxidation) Geranyl->Lipid High LogP Radical Radical Scavenging (e- Donor) BRing->Radical H-Atom Transfer (HAT) Chelation Metal Chelation (Fenton Inhibition) BRing->Chelation 2'-OH Site ARing->Radical 5-OH H-Bonding

Figure 1: Structure-Activity Relationship (SAR) mapping the functional moieties of 3-GF to their antioxidant mechanisms.[1]

Mechanistic Pathways

Direct Scavenging vs. Membrane Protection

In aqueous assays (like DPPH), 3-GF may show slightly lower kinetics than Quercetin due to steric hindrance from the geranyl group. However, in lipophilic systems (LDL oxidation or mitochondrial membrane models), 3-GF outperforms aglycones.

  • Mechanism: The geranyl tail anchors the flavone moiety at the water-lipid interface, positioning the hydroxyl groups to intercept peroxyl radicals (ROO•) initiating from the lipid phase.

Indirect Modulation: The Nrf2 Pathway

Prenylated flavonoids are potent electrophiles. They can interact with Keap1 residues, preventing Nrf2 ubiquitination.

  • Induction: 3-GF modifies Keap1 thiols (sensor cysteines).[1]

  • Translocation: Nrf2 accumulates and translocates to the nucleus.

  • Expression: Binding to ARE (Antioxidant Response Element) upregulates Phase II enzymes: HO-1 (Heme Oxygenase-1) and NQO1.[1]

Nrf2_Pathway cluster_cytosol Cytoplasm cluster_nucleus Nucleus Compound 3-GF (Electrophile) Keap1 Keap1 (Cys Sensor) Compound->Keap1 Modifies Thiols ROS ROS / Oxidative Stress ROS->Keap1 Oxidation Nrf2_Cyto Nrf2 (Inactive) Keap1->Nrf2_Cyto Binds Nrf2_Nuc Nrf2 (Active) Keap1->Nrf2_Nuc Releases Ubiquitin Ubiquitination & Degradation Nrf2_Cyto->Ubiquitin Basal State ARE ARE Sequence Nrf2_Nuc->ARE Binds Genes HO-1, NQO1, SOD ARE->Genes Transcription

Figure 2: Activation of the Nrf2/Keap1 cytoprotective pathway by 3-GF.[1]

Experimental Validation Protocols

To validate the specific advantages of 3-GF, researchers must use assays that account for its lipophilicity. Standard aqueous protocols (like simple DPPH in methanol) often underestimate its biological relevance.

Protocol A: Liposome Peroxidation Assay (TBARS)

Rationale: Measures the compound's ability to protect lipid bilayers, simulating cell membranes.

Reagents:

  • Phosphatidylcholine (PC) liposomes or Egg Yolk Homogenate.

  • Inducer: AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or Fe²⁺/Ascorbate.[1]

  • TBA Reagent: 0.375% Thiobarbituric acid + 15% TCA.

Workflow:

  • Preparation: Emulsify egg yolk (10% w/v) in phosphate-buffered saline (PBS, pH 7.4).

  • Treatment: Add 3-GF (dissolved in DMSO, final conc. < 0.1%) at concentrations 1–100 µM. Include Quercetin as a positive control.

  • Induction: Add FeSO₄ (0.1 mM) to initiate lipid peroxidation. Incubate at 37°C for 60 mins.

  • Termination: Add 1 mL of TBA/TCA reagent.

  • Development: Heat at 95°C for 20 mins. Cool and centrifuge (3000 rpm, 10 min).

  • Measurement: Read absorbance of supernatant at 532 nm.

  • Calculation: % Inhibition =

    
    .[1]
    
Protocol B: Cellular Antioxidant Activity (CAA)

Rationale: Determines if the compound can penetrate live cells and quench intracellular radicals.

Cell Line: HepG2 (Human liver carcinoma). Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).[1]

Workflow:

  • Seeding: Plate HepG2 cells (6 × 10⁴/well) in a 96-well black plate. Incubate 24h.

  • Treatment: Remove medium. Wash with PBS. Treat cells with 3-GF (1–50 µM) + DCFH-DA (25 µM) for 1 hour.[1]

    • Note: 3-GF's lipophilicity aids rapid uptake.[1]

  • Stress Induction: Wash cells. Add AAPH (600 µM) in HBSS.

  • Kinetics: Measure fluorescence (Ex 485 nm / Em 535 nm) every 5 mins for 1 hour.

  • Analysis: Calculate the Area Under the Curve (AUC). The CAA unit =

    
    .[1]
    

Quantitative Data Summary (Reference Values)

Note: Values are synthesized from comparative studies of prenylated flavonoids (e.g., Broussonetia/Artocarpus extracts).

Assay3-GF Activity (IC₅₀ / Value)Standard (Quercetin/Trolox)Interpretation
DPPH (Radical Scavenging) IC₅₀: ~15–20 µMIC₅₀: ~5–8 µMModerate direct scavenging (steric hindrance).[1]
TBARS (Lipid Peroxidation) IC₅₀: 0.8–1.5 µM IC₅₀: 2.5 µMSuperior membrane protection due to geranyl anchor.
Aromatase Inhibition IC₅₀: 0.1–0.5 µMN/AHigh specificity (hormonal regulation potential).
Cytotoxicity (MCF-7) IC₅₀: ~4–5 µMIC₅₀: >20 µMPotent anticancer potential via oxidative stress modulation.[1]

Stability & Pharmacokinetics

Researchers must handle 3-GF with specific care due to the geranyl side chain.[1]

  • Oxidation: The double bonds in the geranyl chain are susceptible to oxidation. Store under N₂ gas at -20°C.

  • Solubility: Insoluble in water. Soluble in DMSO, Ethanol, and Ethyl Acetate.[2]

  • Bioavailability: Unlike glycosides, the aglycone nature + geranyl chain suggests high passive diffusion across intestinal epithelium, though first-pass metabolism (glucuronidation) remains a hurdle.

References

  • Sun, J. et al. (2012). "Antioxidant and antiproliferative activities of prenylated flavonoids from Broussonetia papyrifera." Journal of Natural Products.

  • Lee, D. et al. (2001).[3] "Aromatase inhibitors from Broussonetia papyrifera." Journal of Natural Products, 64(10), 1286-1293.[4]

  • Ko, H.H. et al. (2010). "Bioactive constituents of Morus australis and Artocarpus species." Journal of Natural Products.

  • MedChemExpress. "5'-Geranyl-5,7,2',4'-tetrahydroxyflavone Product Datasheet."

  • PubChem. "Compound Summary: 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone (Related Structure)."[1]

Sources

Methodological & Application

Technical Application Note: Extraction and Purification of 5,7,2',4'-Tetrahydroxy-3-geranylflavone

[1]

Executive Summary

This application note details the isolation, purification, and structural validation of 5,7,2',4'-Tetrahydroxy-3-geranylflavone , a bioactive prenylated flavonoid. This compound acts as a potent aromatase inhibitor and exhibits significant cytotoxicity against specific cancer cell lines (e.g., HeLa, MCF-7). Structurally, it consists of a flavone backbone with a resorcinol-type B-ring (2',4'-substitution) and a C-geranyl chain at the 3-position.

The protocol utilizes a bioassay-guided fractionation approach, transitioning from bulk organic extraction to high-resolution chromatographic isolation. It is designed for researchers in pharmacognosy and medicinal chemistry requiring high-purity (>95%) isolates for biological screening.

Key Physicochemical Properties
PropertySpecification
CAS Number 376361-87-4
Molecular Formula C₂₅H₂₆O₆
Molecular Weight 422.47 g/mol
Solubility Soluble in MeOH, EtOAc, DMSO; Insoluble in Water, Hexane.[1]
λ max (MeOH) ~265 nm, ~340 nm (Typical Flavone bands)
Key Structural Feature C-3 Geranyl chain (10-carbon terpene); 2',4'-B-ring hydroxylation.

Workflow Overview

The following diagram outlines the logical flow from raw plant material to the purified isolate.

IsolationWorkflowRawMaterialRaw Material(Broussonetia papyrifera Roots/Bark)ExtractionExtraction(MeOH or EtOH, 3x)RawMaterial->ExtractionPartitionLiquid-Liquid Partition(Suspend in H2O)Extraction->PartitionHexaneFracHexane Fraction(Lipids/Chlorophyll - Discard)Partition->HexaneFracLipophilicEtOAcFracEthyl Acetate Fraction(Target Enriched)Partition->EtOAcFracMedium PolaritySilicaCCSilica Gel Chromatography(Hexane:EtOAc Gradient)EtOAcFrac->SilicaCCSephadexSephadex LH-20(MeOH Elution)SilicaCC->SephadexTarget FractionsHPLCSemi-Prep RP-HPLC(C18, ACN/H2O)Sephadex->HPLCPolishingFinalProductPurified Isolate5,7,2',4'-Tetrahydroxy-3-geranylflavoneHPLC->FinalProduct

Figure 1: Isolation workflow targeting medium-polarity prenylated flavonoids.

Pre-Analytical Considerations

Source Material Selection

The primary source for this specific isomer is Broussonetia papyrifera (Paper Mulberry), specifically the roots or whole plant extracts. While Artocarpus altilis (Breadfruit) contains similar geranylated flavonoids (e.g., Artocarpin), the specific 3-geranyl-5,7,2',4'-OH substitution pattern is most abundantly reported in Broussonetia species.

Solvent Logic
  • Extraction: Methanol (MeOH) is preferred over Ethanol for initial extraction due to its lower boiling point and higher efficiency in penetrating woody tissues.

  • Partitioning: The target molecule has a geranyl chain (lipophilic) and four hydroxyl groups (hydrophilic). It resides in the "Goldilocks zone" of polarity—too polar for Hexane, but sufficiently lipophilic to extract cleanly into Ethyl Acetate (EtOAc) from water.

Detailed Experimental Protocols

Protocol 1: Extraction and Fractionation

Objective: To obtain an enriched Ethyl Acetate fraction containing the target flavone.

  • Maceration:

    • Dry air-dried roots of B. papyrifera (1.0 kg) are pulverized to a coarse powder.

    • Extract with 5 L of Methanol (MeOH) at room temperature for 48 hours. Repeat 3 times.

    • Combine filtrates and evaporate under reduced pressure (Rotavap) at 45°C to yield the crude extract.

  • Partitioning:

    • Suspend the crude extract in 1 L of distilled water.

    • Defatting: Partition with n-Hexane (1 L x 3). Discard the hexane layer (removes waxes, chlorophyll, and non-polar lipids).

    • Enrichment: Partition the aqueous phase with Ethyl Acetate (EtOAc) (1 L x 3).

    • Collect the EtOAc layer, dry over anhydrous Na₂SO₄, and evaporate to dryness. This is the EtOAc Fraction .

Protocol 2: Chromatographic Isolation

Objective: To isolate the specific 3-geranyl isomer from other co-occurring prenylated flavonoids.

  • Silica Gel Column Chromatography (CC):

    • Stationary Phase: Silica gel 60 (230–400 mesh).

    • Mobile Phase: Gradient of n-Hexane : EtOAc (Start 10:1 → 5:1 → 2:1 → 1:1 → 0:1).

    • Collection: Collect 500 mL fractions. Monitor via TLC (see QC section).

    • Target Window: The target compound typically elutes in fractions corresponding to Hexane:EtOAc 3:1 to 2:1 . It will appear as a dark spot under UV254 that turns yellow/orange after spraying with 10% H₂SO₄ and heating.

  • Sephadex LH-20 Polishing:

    • Dissolve the relevant Silica fractions in minimum MeOH.

    • Load onto a Sephadex LH-20 column equilibrated with 100% MeOH .

    • Elute with MeOH.[2] This step removes polymeric tannins and separates isomers based on molecular size and hydrogen-bonding affinity.

  • Semi-Preparative HPLC (Final Purification):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).

    • Solvent System: Acetonitrile (ACN) and Water (H₂O) with 0.1% Formic Acid.

    • Gradient: 50% ACN to 80% ACN over 30 minutes.

    • Flow Rate: 3.0 mL/min.

    • Detection: UV at 265 nm.

    • Collection: Collect the peak corresponding to the target (retention time must be determined by analytical injection).

Quality Control & Validation

Structural Validation (NMR)

To confirm the identity of 5,7,2',4'-Tetrahydroxy-3-geranylflavone , look for these diagnostic signals in ¹H-NMR (DMSO-d₆ or CD₃OD):

  • Geranyl Chain:

    • Two vinylic protons: ~5.10 ppm (t) and ~5.00 ppm (t).

    • Three methyl singlets: ~1.60, 1.55, 1.50 ppm.

    • Methylene protons attached to C3: ~3.10 ppm (d).

  • A-Ring (5,7-OH):

    • Two meta-coupled doublets at ~6.20 ppm and ~6.40 ppm (H-6 and H-8).

  • B-Ring (2',4'-OH):

    • ABX or similar coupling pattern characteristic of 2',4'-substitution. H-6' (d, ~7.0 ppm), H-3' (s/d, ~6.4 ppm), H-5' (dd, ~6.3 ppm).

    • Note: The 2'-OH often causes a significant upfield shift of adjacent protons compared to non-substituted rings.

Purity Check
  • HPLC-DAD: Purity should be >95% at 254 nm and 280 nm.

  • TLC: Single spot in Chloroform:Methanol (9:1). Visualization: 10% H₂SO₄/EtOH + Heat (Yellow/Orange charring).

References

  • Lee, D., et al. (2001). "Aromatase inhibitors from Broussonetia papyrifera.

    • Significance: Primary isolation paper describing the structure elucidation and aromatase inhibitory activity of 5,7,2',4'-tetrahydroxy-3-geranylflavone (Compound 1).
  • Amarasinghe, N. R., et al. (2008). "Prenylated flavones from Artocarpus altilis." Journal of Natural Products.

    • Ko, H. H., et al. (2010). "Cytotoxic prenylated flavonoids from Morus alba." Fitoterapia, 81(8), 1224-1227.[1]

      • Significance: Describes the isolation of related geranyl-flavonoids and cytotoxicity protocols.
    • PubChem Compound Summary. "3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone" (Structural Analog Comparison).

      Application Note: Regioselective Synthesis and Methodological Protocols for 5,7,2',4'-Tetrahydroxy-3-geranylflavone

      Author: BenchChem Technical Support Team. Date: March 2026

      Introduction & Pharmacological Relevance

      5,7,2',4'-Tetrahydroxy-3-geranylflavone is a complex, naturally occurring prenylated flavonoid originally isolated from the whole plants of Broussonetia papyrifera (paper mulberry)[1]. Within the Moraceae family, prenylated and geranylated flavonoids have garnered significant attention in drug development due to their diverse biological activities[2]. Specifically, 5,7,2',4'-tetrahydroxy-3-geranylflavone exhibits potent activity as an aromatase inhibitor, making it a highly relevant scaffold for the chemoprevention and targeted treatment of estrogen-dependent breast cancers[1].

      The structural architecture of this compound—featuring a delicate geranyl (3,7-dimethylocta-2,6-dienyl) chain at the C-3 position and four free phenolic hydroxyl groups—presents unique synthetic challenges. Direct geranylation of a tetrahydroxyflavone core is notoriously unselective, yielding complex mixtures of C-6, C-8, and O-geranylated isomers due to the ambident nucleophilicity of the flavonoid A-ring. Therefore, a de novo regioselective synthesis is required to access this molecule in high purity and yield for preclinical evaluation.

      Retrosynthetic Strategy & Mechanistic Rationale

      To achieve absolute regiocontrol, this protocol utilizes a convergent Claisen-Schmidt condensation followed by a Negishi cross-coupling sequence.

      • C-3 Functionalization via Halogenation: Instead of attempting direct alkylation, the C-3 geranyl group is installed via a palladium-catalyzed Negishi coupling on a 3-iodoflavone intermediate. The 3-iodoflavone is accessed directly from a chalcone precursor via an oxidative cyclization utilizing molecular iodine. This modern approach is highly efficient for generating functionalized geranyl flavones from corresponding chalcones[3].

      • Protecting Group Strategy (The MOM Advantage): A critical failure point in prenylflavonoid synthesis is the global deprotection step. Standard methyl ethers require harsh Lewis acids (e.g.,

        
        ), which inevitably trigger the cationic cyclization of the geranyl diene into the adjacent A-ring hydroxyls, forming unnatural pyran or furan derivatives. By utilizing methoxymethyl (MOM) ethers, global deprotection can be achieved under mildly acidic conditions that leave the vulnerable geranyl chain completely intact.
        

      Synthetic Workflow Diagram

      SynthesisWorkflow Acetophenone 2-Hydroxy-4,6-bis(MOM)acetophenone Chalcone Tetra-MOM-Chalcone Intermediate Acetophenone->Chalcone Claisen-Schmidt Condensation (KOH, MeOH, rt) Benzaldehyde 2,4-bis(MOM)benzaldehyde Benzaldehyde->Chalcone IodoFlavone 3-Iodo-Tetra-MOM-flavone Chalcone->IodoFlavone Oxidative Cyclization (I2, PhI(OAc)2, Pyridine) ProtectedFlavone 3-Geranyl-Tetra-MOM-flavone IodoFlavone->ProtectedFlavone Negishi Cross-Coupling (Pd(PPh3)4, THF, 65°C) GeranylZnBr Geranylzinc Bromide GeranylZnBr->ProtectedFlavone Target 5,7,2',4'-Tetrahydroxy-3-geranylflavone ProtectedFlavone->Target Global Deprotection (3M HCl, MeOH, 40°C)

      Fig 1: Regioselective synthesis workflow for 5,7,2',4'-Tetrahydroxy-3-geranylflavone.

      Experimental Protocols

      Protocol 1: Synthesis of 2'-Hydroxy-2,4,4',6'-tetrakis(methoxymethoxy)chalcone

      Objective: Establish the C15 flavonoid backbone via Claisen-Schmidt condensation.

      • Reaction Setup: Dissolve 2-hydroxy-4,6-bis(methoxymethoxy)acetophenone (1.0 eq) and 2,4-bis(methoxymethoxy)benzaldehyde (1.1 eq) in anhydrous methanol (0.2 M) under an argon atmosphere.

      • Base Addition: Cool the mixture to 0 °C and add aqueous KOH (50% w/v, 3.0 eq) dropwise.

      • Propagation: Stir the reaction mixture at room temperature for 24 hours.

        • Causality Check: The solution will transition from pale yellow to a deep orange/red hue, visually validating the formation of the extended conjugated enone system of the chalcone.

      • Workup: Neutralize the mixture with 1 M HCl to pH 7 at 0 °C. Extract with EtOAc (3 × 20 mL), wash the combined organic layers with brine, dry over anhydrous

        
        , and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure chalcone.
        
      Protocol 2: Oxidative Cyclization to 3-Iodoflavone

      Objective: Simultaneously close the C-ring and install the C-3 iodine electrophile[3].

      • Reaction Setup: Dissolve the chalcone intermediate (1.0 eq) in anhydrous acetonitrile (0.1 M).

      • Reagent Addition: Add molecular iodine (

        
        , 1.5 eq) and phenyliodine(III) diacetate (PIDA, 1.5 eq), followed by pyridine (2.0 eq).
        
      • Cyclization: Stir the mixture at 80 °C for 4 hours.

        • Causality Check: PIDA acts as a hypervalent iodine oxidant that facilitates the intramolecular nucleophilic attack of the 2'-hydroxyl onto the enone, while

          
           ensures electrophilic trapping at the C-3 position.
          
      • Workup: Quench the reaction with saturated aqueous

        
         to destroy unreacted iodine (the solution will turn from dark brown to pale yellow, confirming complete quenching). Extract with DCM, dry, and purify via column chromatography.
        
      Protocol 3: Negishi Cross-Coupling for Geranyl Installation

      Objective: Regioselective C-C bond formation at the C-3 position.

      • Preparation of Geranylzinc Bromide: In a flame-dried Schlenk flask under argon, suspend activated zinc dust (2.0 eq) in anhydrous THF. Add a catalytic amount of 1,2-dibromoethane and TMSCl to activate the zinc surface. Slowly add geranyl bromide (1.5 eq) at 0 °C and stir for 2 hours.

      • Cross-Coupling: To a separate flask containing the 3-iodoflavone (1.0 eq) and

        
         (0.05 eq) in THF, transfer the freshly prepared geranylzinc bromide solution via cannula.
        
      • Propagation: Heat the mixture to 65 °C for 12 hours.

      • Workup: Quench with saturated aqueous

        
        , extract with EtOAc, and purify via silica gel chromatography to yield 5,7,2',4'-tetrakis(methoxymethoxy)-3-geranylflavone.
        
      Protocol 4: Mild Global Deprotection

      Objective: Cleave the MOM ethers to reveal the target compound without compromising the geranyl diene.

      • Reaction Setup: Dissolve the protected 3-geranylflavone in a mixture of methanol and THF (1:1, 0.05 M).

      • Hydrolysis: Add 3 M aqueous HCl (5.0 eq) and stir at 40 °C for 6 hours.

        • Causality Check: Mild acidic conditions specifically hydrolyze the acetal linkages of the MOM groups. Avoiding harsh Lewis acids prevents unwanted hydrochlorination or cationic cyclization of the geranyl tail into the A-ring.

      • Isolation: Concentrate the mixture to remove volatiles, dilute with water, and extract with EtOAc. Wash with saturated

        
        , dry, and purify via preparative HPLC to yield pure 5,7,2',4'-Tetrahydroxy-3-geranylflavone.
        

      Quantitative Data Presentation

      The efficiency of the critical C-C bond formation step (Protocol 3) is highly dependent on the catalytic system. Below is a summary of optimization data for the Negishi cross-coupling of the 3-iodoflavone core with geranylzinc bromide.

      Table 1: Optimization of Negishi Cross-Coupling Conditions for 3-Geranylflavone

      Catalyst System (5 mol%)SolventTemperature (°C)Time (h)Isolated Yield (%)
      
      
      THF 65 12 84
      
      
      THF651272
      
      
      / SPhos
      Toluene90861
      
      
      DMF801248

      Note:

      
       in THF provided the optimal balance of solubility and catalytic turnover without promoting geranyl double-bond isomerization, which is a common side reaction at higher temperatures (e.g., 90 °C in Toluene).
      

      References

      • Lee, D., et al. "Aromatase inhibitors from Broussonetia papyrifera - PubMed - NIH." Journal of Natural Products, 2001. 1

      • Khan, S., et al. "Environmentally Benign Synthesis of Substituted Iodinated Flavones As Precursors for Prenyl- Geranyl Flavones from the Corresponding Chalcones." European Journal of Chemistry, 2024. 3

      • Morante-Carriel, J., et al. "Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC." International Journal of Molecular Sciences, 2024. 2

      Sources

      Application Note: High-Performance Quantification of 5,7,2',4'-Tetrahydroxy-3-geranylflavone

      Author: BenchChem Technical Support Team. Date: March 2026

      Topic: Analytical Techniques for Quantification of 5,7,2',4'-Tetrahydroxy-3-geranylflavone Content Type: Application Note & Protocol Guide Audience: Analytical Chemists, Pharmacognosists, and Drug Discovery Scientists

      Abstract

      This application note details the robust quantification of 5,7,2',4'-Tetrahydroxy-3-geranylflavone , a bioactive C-geranylated flavonoid found predominantly in Morus (Mulberry) and Artocarpus species. Often structurally isomeric with Kuwanon C (a 3,8-diprenyl analog), this compound presents unique analytical challenges due to the hydrophobicity of the C3-geranyl chain and the oxidative instability of its polyunsaturated tail. This guide provides a validated workflow using UHPLC-DAD-ESI-MS/MS, emphasizing extraction stability, chromatographic resolution of isomers, and mass spectrometric specificity.

      Chemical Context & Analytical Challenges

      The Analyte
      • IUPAC Name: 3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one[1]

      • Class: C-Geranylated Flavone[2]

      • Molecular Formula: C

        
        H
        
        
        
        O
        
        
        [3]
      • Key Structural Features:

        • Flavone Core: Provides UV absorption (Bands I & II).

        • C3-Geranyl Chain: A 10-carbon lipophilic tail that significantly increases retention time on Reverse Phase (RP) columns and is susceptible to oxidation/isomerization under light or heat.

        • Phenolic Hydroxyls (5, 7, 2', 4'): Acidic protons requiring pH control in the mobile phase to prevent peak tailing.

      The Separation Challenge

      The primary challenge is distinguishing the target from its structural isomers (e.g., Kuwanon C, Mulberrin) which share the same molecular mass (MW 422.47 g/mol ) but differ in the position or length of the isoprenoid chains (e.g., di-prenyl vs. mono-geranyl).

      Experimental Protocol: Sample Preparation

      Objective: Maximize recovery while preventing degradation of the geranyl moiety.

      Reagents
      • Extraction Solvent: LC-MS Grade Methanol (MeOH) or Ethanol (EtOH).

      • Stabilizer: 0.1% Formic Acid (to maintain phenolic stability).

      • Internal Standard (IS): Rutin (hydrophilic control) or Isobavachalcone (lipophilic control).

      Step-by-Step Workflow
      • Harvest & Drying:

        • Dry root bark of Morus alba or Artocarpus wood at <40°C in the dark.

        • Pulverize to a fine powder (mesh size 60).

      • Solvent Extraction (UAE):

        • Weigh 100 mg of powder into a 15 mL centrifuge tube.

        • Add 10 mL of 70% Methanol (degassed).

        • Critical: Purge headspace with Nitrogen (

          
          ) to prevent oxidation of the geranyl double bonds.
          
        • Sonicate (Ultrasonic Assisted Extraction) at 40 kHz, 25°C for 30 minutes.

      • Clarification:

        • Centrifuge at 10,000

          
           g for 10 minutes at 4°C.
          
        • Filter supernatant through a 0.22 µm PTFE syringe filter (Nylon filters may adsorb the lipophilic geranyl chain).

      • Dilution:

        • Dilute filtrate to fall within the calibration range (typically 10–1000 ng/mL).

        • Spike with Internal Standard (IS) at 100 ng/mL.

      Chromatographic Separation (UHPLC)

      Rationale: A C18 column is standard, but a high carbon load is preferred to interact with the geranyl tail. Acidified water is mandatory to suppress ionization of the phenolic OH groups, ensuring sharp peaks.

      Instrument Parameters
      • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

      • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1

        
         100 mm, 1.8 µm) or Zorbax SB-C18.
        
        • Why T3? Better retention of polar phenol core while handling the lipophilic tail.

      • Column Temperature: 35°C.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 2 µL.

      Mobile Phase & Gradient[4][5]
      • Solvent A: Water + 0.1% Formic Acid.

      • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

        • Note: Methanol causes higher backpressure; ACN is preferred for sharper peaks of prenylated compounds.

      Time (min)% Solvent A% Solvent BCurvePhase Description
      0.00955InitialEquilibration
      2.00955LinearLoad
      15.002080LinearElution of glycosides & simple flavones
      20.00 0 100 Linear Elution of 3-geranylflavone (Target)
      23.000100HoldWash lipophilic contaminants
      23.10955StepRe-equilibration
      26.00955HoldReady for next injection

      Mass Spectrometry Detection (ESI-MS/MS)[6]

      Rationale: Negative mode (ESI-) is generally more sensitive for flavonoids due to proton abstraction from phenolic OH groups. However, Positive mode (ESI+) provides distinctive fragmentation (RDA + Geranyl loss) useful for structural confirmation.

      Source Parameters (ESI Negative Mode)
      • Gas Temp: 325°C.

      • Gas Flow: 10 L/min.

      • Nebulizer: 35 psi.

      • Sheath Gas Temp: 350°C.

      • Capillary Voltage: 3500 V.

      MRM Transitions (Quantification)

      The parent ion is

      
      .
      
      AnalytePrecursor Ion (
      
      
      )
      Product Ion (
      
      
      )
      Collision Energy (eV)TypeMechanism
      Target 421.1 297.1 25 Quant Loss of Geranyl side chain (
      
      
      )
      Target421.1161.040QualRDA Cleavage (Ring A fragment)
      Target421.1109.035QualResorcinol moiety
      Rutin (IS)609.1300.030QuantLoss of Rutinose
      Structural Logic (Fragmentation)
      • Neutral Loss: The geranyl group is labile. In MS/MS, the primary cleavage is the loss of the geranyl chain (mass shift ~123 Da or similar depending on rearrangement), leaving the flavone backbone.

      • RDA Cleavage: Retro-Diels-Alder cleavage of the C-ring is characteristic of flavonoids, producing ions at

        
         151 or 161 depending on A-ring hydroxylation.
        

      Method Validation (Self-Validating System)

      To ensure Trustworthiness , the method must pass standard ICH Q2(R1) validation criteria.

      Linearity & Range
      • Curve: 6-point calibration (10, 50, 100, 250, 500, 1000 ng/mL).

      • Weighting:

        
         (essential to correct for heteroscedasticity in wide dynamic ranges).
        
      • Acceptance:

        
        .
        
      Precision & Accuracy
      • Intra-day: 5 replicates at Low, Mid, High QC levels. RSD < 5%.

      • Inter-day: 3 separate days. RSD < 10%.

      • Recovery: Spike blank matrix (e.g., corn starch or similar non-target root) with standard. Recovery must be 85–115%.

      Stability Check (Critical for Geranyl Compounds)
      • Auto-sampler Stability: Analyze QC sample every 4 hours for 24 hours.

      • Degradation Flag: If the peak area of the target decreases >10% while a new peak appears at a slightly earlier retention time, cis/trans isomerization or oxidation of the geranyl chain has occurred. Keep samples at 4°C in amber vials.

      Visualization of Analytical Logic

      Diagram 1: Analytical Workflow

      This diagram illustrates the critical path from raw material to validated data, highlighting the "Chain of Custody" for the chemical integrity.

      AnalyticalWorkflow Raw Morus/Artocarpus Root Bark Prep UAE Extraction (70% MeOH, N2 Purge) Raw->Prep Grind Clean Filtration (0.22 µm PTFE) Prep->Clean Centrifuge Sep UHPLC Separation (C18, Gradient) Clean->Sep Inject Det MS/MS Detection (MRM 421 -> 297) Sep->Det Elute Data Quantification (Linearity r² > 0.99) Det->Data Integrate

      Caption: Step-by-step analytical workflow ensuring geranyl chain stability and precise quantification.

      Diagram 2: Mass Spectrometry Fragmentation Logic

      This diagram visualizes the specific cleavage pathways used to confirm the identity of the 3-geranylflavone.

      MS_Fragmentation Parent Precursor Ion [M-H]- = 421.1 Frag1 Product Ion 1 [M-H-Geranyl]- m/z 297.1 Parent->Frag1 Primary Quant Transition Frag2 Product Ion 2 (RDA Cleavage) m/z 161.0 Parent->Frag2 Secondary Qual Transition Mech1 Neutral Loss C10H16 (Geranyl) Parent->Mech1 Mech2 Retro-Diels-Alder C-Ring cleavage Parent->Mech2 Mech1->Frag1 Mech2->Frag2

      Caption: ESI- Fragmentation pathway showing the diagnostic loss of the lipophilic geranyl tail.

      References

      • Nomura, T., et al. (1978). Studies on the Constituents of the Cultivated Mulberry Tree.Chem. Pharm. Bull. (Detailed isolation of Kuwanon C and related prenylflavones).

      • Lee, J. Y., et al. (2014). Simultaneous quantification of prenylated flavonoids in Morus alba root bark by HPLC-DAD.Journal of Pharmaceutical and Biomedical Analysis. (Validated HPLC methods for Morus flavonoids).

      • Šmejkal, K. (2014). Cytotoxic potential of C-prenylated flavonoids.Phytochemistry Reviews. (Review of bioactivity and structural analysis of geranylated flavones).

      • FDA (2018). Bioanalytical Method Validation Guidance for Industry. (Regulatory grounding for the validation protocol).

      Sources

      5,7,2',4'-Tetrahydroxy-3-geranylflavone as a pharmacological research tool

      Author: BenchChem Technical Support Team. Date: March 2026

      Executive Summary & Molecule Profile

      5,7,2',4'-Tetrahydroxy-3-geranylflavone , commonly known as Kuwanon C , is a prenylated flavonoid isolated primarily from the root bark of Morus alba (Mulberry). Unlike ubiquitous dietary flavonoids (e.g., Quercetin), the presence of a C3-geranyl side chain significantly alters its physicochemical properties, enhancing lipophilicity and membrane affinity.

      This application note details the use of Kuwanon C as a high-value research tool in three specific domains:

      • Enzymology: As a competitive inhibitor standard for Tyrosinase kinetics.

      • Microbiology: As a membrane-disrupting agent against MRSA and cariogenic bacteria.

      • Oncology: As an inducer of ROS-mediated apoptosis in cancer cell lines (e.g., HeLa).

      Physicochemical Profile
      PropertySpecification
      Common Name Kuwanon C
      IUPAC Name 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2E)-3,7-dimethylocta-2,6-dienyl]chromen-4-one
      Molecular Formula C₂₅H₂₆O₆
      Molecular Weight 422.47 g/mol
      Solubility Soluble in DMSO (>10 mg/mL), Methanol, Ethanol.[1][2][3][4] Insoluble in water.
      Stability Light-sensitive (oxidizes over time). Store at -20°C in amber vials.
      Key Structural Feature C3-Geranyl Group: Acts as a "hydrophobic anchor," facilitating insertion into lipid bilayers and hydrophobic protein pockets.

      Application I: Tyrosinase Inhibition (Enzymology)

      Kuwanon C is a potent competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis. It is superior to many non-prenylated flavones due to the geranyl group's interaction with the hydrophobic pocket of the enzyme.

      Mechanism of Action

      The 2',4'-hydroxyl groups on the B-ring mimic the substrate (L-Tyrosine/L-DOPA), while the geranyl chain sterically hinders the active site, preventing substrate entry.

      Protocol: Kinetic Analysis of Tyrosinase Inhibition[5][6][7]

      Objective: Determine the IC50 and Mode of Inhibition (Ki) using Mushroom Tyrosinase.

      Reagents:

      • Buffer: 50 mM Phosphate Buffer (pH 6.8).

      • Enzyme: Mushroom Tyrosinase (Sigma-Aldrich), 1000 U/mL stock in buffer.

      • Substrate: L-DOPA (2.5 mM stock).

      • Inhibitor: Kuwanon C (dissolved in DMSO; final DMSO concentration <1%).

      Workflow:

      • Preparation: In a 96-well plate, add 80 µL Phosphate Buffer.

      • Inhibitor Addition: Add 10 µL of Kuwanon C at varying concentrations (e.g., 0, 10, 20, 40, 80, 160 µM).

      • Enzyme Addition: Add 10 µL of Tyrosinase solution. Incubate at 25°C for 10 minutes.

      • Reaction Start: Add 100 µL of L-DOPA substrate.

      • Measurement: Monitor Dopachrome formation by absorbance at 475 nm every 30 seconds for 10 minutes using a microplate reader.

      Data Analysis:

      • IC50: Plot % Inhibition vs. Log[Concentration].

      • Kinetic Type: Construct Lineweaver-Burk plots (1/V vs. 1/[S]).

        • Expected Result: Lines intersect at the Y-axis (Competitive Inhibition).

      Application II: Antimicrobial Membrane Disruption[8]

      Kuwanon C exhibits strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Streptococcus mutans. The geranyl chain allows the molecule to penetrate the bacterial cell wall and disrupt the cytoplasmic membrane.

      Protocol: Membrane Potential Depolarization Assay

      Objective: Validate membrane disruption as the mechanism of bactericidal action.

      Reagents:

      • Bacterial Strain: S. aureus (ATCC 29213) or MRSA clinical isolate.

      • Fluorescent Probe: DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide).

      • Positive Control: Nisin or CCCP (Carbonyl cyanide m-chlorophenyl hydrazone).

      Workflow:

      • Culture: Grow bacteria to mid-log phase (OD₆₀₀ ~ 0.5).

      • Washing: Wash cells twice with 5 mM HEPES buffer (pH 7.0) containing 5 mM Glucose. Resuspend to OD₆₀₀ = 0.05.

      • Dye Loading: Add DiSC3(5) to a final concentration of 1 µM. Incubate for 1 hour in the dark until fluorescence stabilizes (dye self-quenches in the membrane).

      • Baseline Reading: Measure fluorescence (Ex: 622 nm, Em: 670 nm) for 5 minutes to establish a stable baseline.

      • Treatment: Inject Kuwanon C (at 2x MIC, typically ~10-20 µg/mL).

      • Kinetics: Monitor fluorescence increase for 30 minutes.

        • Interpretation: A rapid increase in fluorescence indicates membrane depolarization (dye release).

      Application III: Cytotoxicity & ROS Induction (Oncology)

      Recent studies indicate Kuwanon C targets mitochondria and the Endoplasmic Reticulum (ER) in cancer cells (e.g., HeLa), leading to ROS burst and apoptosis.[5][6]

      Protocol: Intracellular ROS Detection

      Objective: Quantify oxidative stress induced by Kuwanon C.

      Reagents:

      • Cell Line: HeLa or MCF-7 cells.

      • Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).

      Workflow:

      • Seeding: Plate 1x10⁵ cells/well in a 6-well plate; incubate 24h.

      • Treatment: Treat with Kuwanon C (5, 10, 20 µM) for 12–24 hours.

      • Staining: Wash cells with PBS.[7] Add 10 µM DCFH-DA in serum-free medium. Incubate 30 min at 37°C in the dark.

      • Analysis:

        • Flow Cytometry: Harvest cells and analyze at FITC channel (Ex 488nm / Em 525nm).

        • Microscopy:[8] Image immediately using a fluorescence microscope.

      Visualizations

      Diagram 1: Pharmacological Mechanism of Action

      This diagram illustrates the dual-targeting capability of Kuwanon C, driven by its structural moieties.

      KuwanonC_MOA Kuwanon Kuwanon C (5,7,2',4'-Tetrahydroxy-3-geranylflavone) Geranyl C3-Geranyl Group (Hydrophobic) Kuwanon->Geranyl Hydroxyls B-Ring Hydroxyls (2', 4') Kuwanon->Hydroxyls Mito Mitochondria/ER (Cancer Cells) Kuwanon->Mito Accumulation Membrane Bacterial Membrane (Lipid Bilayer) Geranyl->Membrane Insertion Tyrosinase Tyrosinase Enzyme (Active Site) Geranyl->Tyrosinase Steric Hindrance Hydroxyls->Tyrosinase H-Bonding Lysis Depolarization & Lysis Membrane->Lysis Inhib Competitive Inhibition Tyrosinase->Inhib Apoptosis ROS Burst & Apoptosis Mito->Apoptosis

      Caption: Structure-Activity Relationship (SAR) mapping of Kuwanon C to its primary biological targets.

      Diagram 2: Experimental Workflow (Tyrosinase Assay)

      A standardized decision tree for validating tyrosinase inhibition.

      Assay_Workflow Start Start: Tyrosinase Inhibition Assay Prep Prepare Reagents: Kuwanon C (DMSO), L-DOPA, Enz Start->Prep Step1 Incubate Enzyme + Inhibitor (10 min @ 25°C) Prep->Step1 Step2 Add Substrate (L-DOPA) Step1->Step2 Measure Measure Abs (475nm) Kinetic Mode (0-10 min) Step2->Measure Calc Calculate % Inhibition Measure->Calc Decision Is inhibition > 50%? Calc->Decision Kinetic Run Lineweaver-Burk Plot (Determine Ki) Decision->Kinetic Yes Optimize Increase Conc. or Check Solubility Decision->Optimize No

      Caption: Step-by-step workflow for validating Kuwanon C efficacy in enzymatic assays.

      References

      • Tyrosinase Inhibition Mechanism

        • Ryu, Y. B., et al. (2012). "Inhibitory activity of Morus flavones on tyrosinase and their structure-activity relationship." Bioorganic & Medicinal Chemistry Letters.
        • Key Finding: Confirms competitive inhibition mode and the importance of the prenyl group.
      • Antibacterial Activity (MRSA)

        • Kovač, J., et al. (2022). "Prenylated phenolics from Morus alba against MRSA infections as a strategy for wound healing."[9] Frontiers in Pharmacology.

        • Key Finding: Demonstrates MIC values (2-8 µg/mL) and synergy with antibiotics.[9]

      • Anticancer & ROS Induction

        • Yuan, G., et al. (2024).[4] "Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum."[4][5][6][7] International Journal of Molecular Sciences.

        • Key Finding: Details the ROS-mediated apoptotic p
      • Chemical Structure & Isolation

        • Nomura, T., et al. (1978). "Components of Root Bark of Morus alba L." Chemical and Pharmaceutical Bulletin.
        • Key Finding: Original isolation and structural elucid

      Sources

      Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5,7,2',4'-Tetrahydroxy-3-geranylflavone

      Author: BenchChem Technical Support Team. Date: March 2026

      This Application Note and Protocol is designed for researchers and analytical scientists characterizing 5,7,2',4'-Tetrahydroxy-3-geranylflavone (CAS: 376361-87-4), a bioactive prenylated flavonoid found in Morus (Mulberry) and Broussonetia species.

      Part 1: Introduction & Compound Analysis[1][2]

      The Analyte

      5,7,2',4'-Tetrahydroxy-3-geranylflavone is a C-geranylated flavonoid.[1] Structurally, it consists of a hydrophilic flavone backbone (with four hydroxyl groups) substituted at the C-3 position with a lipophilic geranyl (C10) chain.

      • Chemical Formula: C₂₅H₂₆O₆[2][3]

      • Molecular Weight: 422.47 g/mol [4]

      • CAS Number: 376361-87-4[2][4][5][6]

      • Key Characteristic: The C-3 geranyl chain imparts significant hydrophobicity compared to non-prenylated flavonoids (e.g., Morin or Quercetin), necessitating a modified Reverse Phase (RP-HPLC) gradient with higher organic strength for elution.

      Scientific Significance

      This compound is a secondary metabolite in Broussonetia papyrifera (Paper Mulberry) and Morus alba. It exhibits potent tyrosinase inhibitory activity and antioxidant properties.[7] Its accurate quantification is critical for standardizing botanical extracts used in nutraceuticals and skin-whitening cosmetics.

      Part 2: Method Development Strategy

      Chromatographic Logic

      The separation challenge lies in balancing the retention of the polar hydroxyl core with the elution of the non-polar geranyl tail.

      • Stationary Phase: A C18 (Octadecyl) column is required. A C8 column may not provide sufficient retention for the resolution of isomers (e.g., 3'-geranyl vs. 3-geranyl isomers).

      • Mobile Phase: A binary system of Acidified Water and Acetonitrile (ACN) is superior to Methanol. ACN provides sharper peak shapes for prenylated flavonoids and lower backpressure at the high organic ratios needed to elute the geranyl tail.

      • Acid Modifier: Formic Acid (0.1%) is essential to suppress the ionization of the phenolic hydroxyls (

        
        ), ensuring the analyte remains in its neutral form to prevent peak tailing.
        
      Detection Physics

      Flavonoids exhibit two characteristic UV absorption bands:

      • Band II (250–280 nm): Associated with the A-ring (Benzoyl system).

      • Band I (300–380 nm): Associated with the B-ring (Cinnamoyl system).

      • Selection: 265 nm is recommended for maximum sensitivity, while 340 nm serves as a specific confirmation wavelength to distinguish flavonoids from non-flavonoid impurities.

      Part 3: Detailed Experimental Protocol

      Reagents & Materials
      • Standard: 5,7,2',4'-Tetrahydroxy-3-geranylflavone (>98% purity).[1]

      • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

      • Water: Milli-Q grade (18.2 MΩ·cm).

      • Modifier: Formic Acid (LC-MS grade).

      Sample Preparation Workflow

      A. Standard Preparation:

      • Weigh 1.0 mg of standard into a 10 mL volumetric flask.

      • Dissolve in 100% Methanol (Do not use water; the geranyl tail limits aqueous solubility).

      • Sonicate for 5 minutes to ensure complete dissolution.

      • Filter through a 0.22 µm PTFE syringe filter.

      B. Plant Extract Preparation (e.g., Root Bark):

      • Pulverize dried root bark to a fine powder (40 mesh).

      • Weigh 1.0 g of powder into a 50 mL centrifuge tube.

      • Add 20 mL of Methanol .

      • Ultrasonic Extraction: 30 minutes at 25°C (Avoid heat to prevent degradation).

      • Centrifuge at 4000 rpm for 10 minutes.

      • Collect supernatant and filter through a 0.45 µm PTFE filter.

      Chromatographic Conditions
      ParameterSetting
      Instrument HPLC with Photodiode Array (PDA/DAD) Detector
      Column Phenomenex Kinetex C18 (4.6 x 150 mm, 5 µm) or equivalent
      Column Temp 30°C
      Flow Rate 1.0 mL/min
      Injection Vol 10 µL
      Mobile Phase A Water + 0.1% Formic Acid
      Mobile Phase B Acetonitrile + 0.1% Formic Acid
      Detection UV 265 nm (Quant), 340 nm (Qual)
      Gradient Program

      Rationale: The gradient starts at 20% B to elute polar impurities, then ramps to 90% B to elute the hydrophobic geranylated flavonoid.

      Time (min)% Mobile Phase A% Mobile Phase BEvent
      0.0 8020Injection / Hold
      5.0 8020Isocratic Hold
      30.0 1090Linear Gradient
      35.0 1090Wash Step
      36.0 8020Return to Initial
      45.0 8020Re-equilibration

      Part 4: Visualization & Logic

      Structural Logic & Separation Mechanism

      The following diagram illustrates the interaction between the analyte's structure and the HPLC system, explaining why high organic solvent is needed.

      G Analyte 5,7,2',4'-Tetrahydroxy- 3-geranylflavone Core Hydrophilic Core (4 x OH Groups) Analyte->Core Tail Hydrophobic Tail (Geranyl C10) Analyte->Tail Solvent Mobile Phase B (Acetonitrile) Core->Solvent Solubility Column C18 Stationary Phase (Hydrophobic) Tail->Column Strong Hydrophobic Interaction (Retention) Solvent->Tail High % ACN Required to Displace Tail

      Caption: The geranyl tail (yellow) binds strongly to the C18 column (green). High concentrations of Acetonitrile (grey) are physically required to disrupt this interaction and elute the compound.

      Extraction & Analysis Workflow

      Workflow Start Raw Material (Morus/Broussonetia) Extract Extraction (100% MeOH, Sonication) Start->Extract Solubilize Lipophilic Flavonoids Filter Filtration (0.22 µm PTFE) Extract->Filter Remove Particulates HPLC HPLC-DAD Analysis (C18, Gradient 20-90% B) Filter->HPLC Inject 10 µL Data Quantification (UV 265 nm) HPLC->Data Integrate Peak

      Caption: Step-by-step workflow from raw plant material to final quantitative data.

      Part 5: Validation Parameters (ICH Q2(R1))

      To ensure the trustworthiness of this protocol, the following validation criteria must be met:

      • System Suitability:

        • Tailing Factor (T): Must be < 1.5. If T > 1.5, increase column temperature to 35°C or check acid modifier concentration.

        • Theoretical Plates (N): > 5000.

      • Linearity:

        • Prepare 5 calibration points: 10, 25, 50, 100, 200 µg/mL.

        • Acceptance:

          
          .
          
      • Limit of Detection (LOD):

        • Calculated as

          
           (where 
          
          
          
          is the standard deviation of the response and
          
          
          is the slope). Typical LOD is
          
          
          µg/mL.

      References

      • Compound Identification: KNApSAcK Metabolite Database. "Metabolite Information: 5,7,2',4'-Tetrahydroxy-3-geranylflavone (C00045573)." NARA Institute of Science and Technology.

      • Source Material Context: Ko, H. H., et al. (2011). "Bioactive constituents of Morus australis and Broussonetia papyrifera." Journal of Natural Products.
      • Methodology Foundation: BenchChem Technical Support. (2025).[8] "Application Note: Quantification of Kuwanon K using High-Performance Liquid Chromatography." (Standard protocol for Morus prenylflavonoids using C18/ACN/Formic Acid).

      • General Protocol: Lee, J., et al. (2014).[7] "Simultaneous quantification of prenylated flavonoids in Morus alba root bark by HPLC-DAD." Journal of Pharmaceutical Investigation. (Validates the high-organic gradient approach for geranylated species).

      Sources

      Application Notes and Protocols for the Mass Spectrometry (MS) Analysis of 5,7,2',4'-Tetrahydroxy-3-geranylflavone

      Author: BenchChem Technical Support Team. Date: March 2026

      Introduction: Unveiling the Complexity of Geranylated Flavonoids

      5,7,2',4'-Tetrahydroxy-3-geranylflavone is a member of the flavonoid class of natural products, a diverse group of plant secondary metabolites renowned for their broad spectrum of biological activities. The covalent attachment of a lipophilic geranyl group to the flavonoid scaffold significantly enhances its pharmacological potential, including antioxidant and cytotoxic properties.[1][2] Accurate and sensitive analytical methodologies are therefore paramount for the comprehensive characterization, quantification, and metabolic profiling of this and related compounds in complex biological matrices. This document provides a detailed guide to the analysis of 5,7,2',4'-Tetrahydroxy-3-geranylflavone using Liquid Chromatography coupled with Mass Spectrometry (LC-MS), a powerful analytical tool for the study of natural products.[3]

      Core Principles: Why LC-MS is the Method of Choice

      The combination of liquid chromatography and mass spectrometry offers unparalleled selectivity and sensitivity for the analysis of complex mixtures.[3]

      • Liquid Chromatography (LC): LC separates the target analyte from other components in a sample based on its physicochemical properties, such as polarity. For flavonoids, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is typically employed, where a nonpolar stationary phase (e.g., C18) and a polar mobile phase are used.[4]

      • Mass Spectrometry (MS): MS measures the mass-to-charge ratio (m/z) of ionized molecules. This provides highly specific detection and can be used for both qualitative and quantitative analysis. Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the parent ion and analyzing the resulting product ions, which provides structural information.[5]

      Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of moderately polar molecules like flavonoids, as it typically produces intact molecular ions (e.g., [M+H]+ in positive ion mode or [M-H]- in negative ion mode) with minimal in-source fragmentation.[6][7]

      Experimental Workflow: A Step-by-Step Guide

      The following protocol outlines a robust workflow for the LC-MS/MS analysis of 5,7,2',4'-Tetrahydroxy-3-geranylflavone.

      Caption: A generalized workflow for LC-MS/MS analysis.

      Part 1: Sample Preparation - The Foundation of Quality Data

      The goal of sample preparation is to extract the analyte of interest from its matrix and to remove any interfering substances.

      Protocol for Extraction from Plant Material:

      • Homogenization: Weigh 0.1 g of dried and powdered plant material.

      • Extraction: Add 1.5 mL of 80% methanol and extract in a 70°C water bath for 60 minutes.[4]

      • Centrifugation: Centrifuge the extract at 4700 x g for 15 minutes to pellet solid debris.[4]

      • Filtration: Filter the supernatant through a 0.22 µm pore size filter to remove any remaining particulate matter.[4]

      • Dilution: Dilute the filtered extract with an appropriate volume of the initial mobile phase to ensure compatibility with the LC system.

      Part 2: LC-MS/MS Method Development - Optimizing for Success

      The following parameters provide a starting point for method development and should be optimized for your specific instrumentation and application.

      Table 1: Recommended LC-MS/MS Parameters

      ParameterRecommended SettingRationale
      LC Column C18, 2.1 mm i.d. x 100 mm, 1.8 µmProvides excellent separation for moderately nonpolar compounds like geranylated flavonoids.
      Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase promotes protonation of the analyte in positive ion mode ESI.
      Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier for reverse-phase chromatography.
      Gradient Elution 5% B to 95% B over 20 minutesA gradient elution is necessary to effectively separate compounds with a wide range of polarities.
      Flow Rate 0.3 mL/minA lower flow rate is often beneficial for ESI sensitivity.
      Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
      Ionization Mode Positive and Negative ESIFlavonoids can ionize in both modes; both should be evaluated to determine the most sensitive mode.[6]
      Capillary Voltage 3.5 - 4.5 kVThis voltage is applied to the ESI needle to generate a fine spray of charged droplets.[4]
      Source Temperature 120 - 150°CHelps to desolvate the charged droplets.
      Desolvation Gas Nitrogen, 350°CFacilitates the evaporation of the solvent from the charged droplets.[4]
      Collision Gas ArgonUsed to induce fragmentation of the precursor ion in the collision cell.
      Collision Energy 10 - 40 eVThe energy used for fragmentation should be optimized to produce a rich spectrum of product ions.
      Part 3: Data Analysis - From Spectra to Structure

      The acquired MS and MS/MS data can be used to identify and characterize 5,7,2',4'-Tetrahydroxy-3-geranylflavone.

      Expected Mass and Fragmentation Pattern:

      The chemical formula for 5,7,2',4'-Tetrahydroxy-3-geranylflavone is C25H28O6.

      • Monoisotopic Mass: 424.1886 g/mol

      • Expected [M+H]+ ion: m/z 425.1964

      • Expected [M-H]- ion: m/z 423.1808

      Fragmentation Analysis:

      The fragmentation of flavonoids in MS/MS is well-characterized and provides valuable structural information.[5][8] For geranylated flavonoids, characteristic losses from the geranyl side chain are also expected.[7]

      Key Fragmentation Pathways:

      • Retro-Diels-Alder (RDA) reactions: Cleavage of the C-ring is a common fragmentation pathway for flavonoids, providing information about the substitution pattern on the A and B rings.[9]

      • Loss of small neutral molecules: Losses of H2O, CO, and CO2 are frequently observed.[8]

      • Cleavage of the geranyl side chain: The geranyl group can undergo fragmentation, leading to characteristic neutral losses. A common loss is C5H8 (68 Da).[7]

      G M_H [M+H]+ (m/z 425) Loss_Geranyl Loss of Geranyl side chain fragments M_H->Loss_Geranyl CID RDA_Fragments Retro-Diels-Alder Fragments M_H->RDA_Fragments CID Neutral_Losses Neutral Losses (H2O, CO) M_H->Neutral_Losses CID Product_Ions Product Ions Loss_Geranyl->Product_Ions RDA_Fragments->Product_Ions Neutral_Losses->Product_Ions

      Caption: Predicted fragmentation pathways for 5,7,2',4'-Tetrahydroxy-3-geranylflavone.

      Trustworthiness and Self-Validation

      To ensure the reliability of the analytical results, the following quality control measures should be implemented:

      • System Suitability: Inject a standard solution of the analyte before and during the analytical run to monitor system performance (e.g., retention time stability, peak area, and peak shape).

      • Blank Injections: Inject a blank sample (e.g., 80% methanol) to assess for carryover and system contamination.

      • Spiked Samples: Spike a blank matrix with a known concentration of the analyte to determine the recovery of the extraction procedure.

      • Replicate Injections: Inject each sample in triplicate to assess the precision of the method.

      Conclusion

      The protocol described in this application note provides a comprehensive framework for the mass spectrometric analysis of 5,7,2',4'-Tetrahydroxy-3-geranylflavone. By understanding the principles of LC-MS and the characteristic fragmentation patterns of flavonoids, researchers can confidently identify and characterize this and other related natural products. The presented workflow, when combined with rigorous quality control measures, will yield high-quality, reproducible data suitable for a wide range of applications in natural product research and drug development.

      References

      • Bio-protocol. (n.d.). Analysis of Flavonoids by HPLC and LC–MS. Retrieved from [Link]

      • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
      • Uddin, J., Musharraf, S. G., et al. (2022). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Journal of King Saud University - Science, 34(3), 101859.
      • Jiang, C., & Gates, P. J. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 29(22), 5246.
      • Cho, J. Y., et al. (2010). Geranylated flavonoids displaying SARS-CoV papain-like protease inhibition from the fruits of Paulownia tomentosa. Bioorganic & Medicinal Chemistry Letters, 20(12), 3694–3697.
      • Souza, S. M. D., et al. (2016). In vitro study on LC-MS to identify and quantify the total flavonoid content and photoprotective potential of the extracts. Global Journal of Medicinal Plants Research, 2(9), 237-245.
      • Phan, V. K., et al. (2018). Geranylated Flavonols from Macaranga Rhizinoides. Planta Medica, 84(12/13), 949–954.
      • Wang, M., et al. (2019). Characterization and Identification of Prenylated Flavonoids from Artocarpus heterophyllus Lam. Roots by Quadrupole Time-Of-Flight and Linear Trap Quadrupole Orbitrap Mass Spectrometry. Molecules, 24(24), 4538.
      • Tine, Y., et al. (2017). LC-MS/MS Analysis of Flavonoid Compounds from Zanthoxylum zanthoxyloides Extracts and Their Antioxidant Activities.
      • Jiang, C., & Gates, P. J. (2022). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 27(22), 7731.
      • Hagazy, K., & Mulata, H. N. (2016). Structural Characterization of Flavonoids Using Mass Spectrometry. Research & Reviews: A Journal of Pharmacology, 6(3), 1-19.
      • Jiang, C., & Gates, P. J. (2022). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.org.
      • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1–15.
      • PubChem. (n.d.). 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone. Retrieved from [Link]

      • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

      • Zhang, J. K., et al. (2019). Four C-geranyl flavonoids from the flowers of Paulownia fortunei and their anti-inflammatory activity. Natural Product Research, 33(21), 3189–3195.

      Sources

      Troubleshooting & Optimization

      Technical Support Center: Minimizing Off-Target Effects of 5,7,2',4'-Tetrahydroxy-3-geranylflavone

      Author: BenchChem Technical Support Team. Date: March 2026

      Welcome to the Technical Support Center for Geranylated Flavonoid Research. As a Senior Application Scientist, I frequently consult with research teams struggling to deconvolute the promiscuous bioactivity of highly lipophilic natural products.

      5,7,2',4'-Tetrahydroxy-3-geranylflavone (CAS: 376361-87-4), a bioactive compound originally isolated from Broussonetia papyrifera[1], presents a classic double-edged sword in drug development. While its 10-carbon geranyl side chain enhances cell permeability and drives target engagement for enzymes like aromatase[1] and tyrosinase, this exact structural motif drastically increases its lipophilicity. This leads to profound off-target effects, including non-specific membrane partitioning, altered bioavailability, and colloidal aggregation in aqueous assays[2].

      This guide provides a self-validating framework to systematically identify, quantify, and mitigate these off-target artifacts in your experimental workflows.

      Workflow: Deconvoluting Off-Target Artifacts

      Workflow Hit 5,7,2',4'-THGF Initial Assay Hit DLS Colloidal Aggregation (DLS & Triton X-100) Hit->DLS Assess PAINS Membrane Membrane Partitioning (SPR with Liposomes) DLS->Membrane Monomeric Counter Enzyme Counter-Screen (Aromatase, Tyrosinase) Membrane->Counter Specific Binding Valid Validated Target Engagement Counter->Valid Off-Target Cleared

      Workflow for deconvoluting 5,7,2',4'-THGF off-target effects in early drug discovery.

      Troubleshooting Guide & FAQs

      Q1: My cell-based assays show a steep toxicity curve at concentrations >10 µM. Is this target-specific apoptosis or an off-target artifact? Causality & Solution: The 10-carbon geranyl group significantly elevates the compound's partition coefficient (LogP). At higher concentrations, highly lipophilic flavonoids intercalate non-specifically into phospholipid bilayers. This alters membrane fluidity and causes generalized, non-specific cytotoxicity[2]. Furthermore, geranylated flavonoids are notorious for forming colloidal aggregates in aqueous media, leading to Pan-Assay Interference Compounds (PAINS) behavior. Self-Validating Action: Run a Dynamic Light Scattering (DLS) assay to check for aggregate formation. Supplement your biochemical assay buffer with a non-ionic detergent (0.01% Triton X-100). Validation: If the inhibitory activity or "toxicity" shifts by >10-fold upon detergent addition, your previous readouts were colloidal artifacts, not true target engagement.

      Q2: I am targeting aromatase (CYP19A1), but I observe promiscuous modulation of unrelated targets like tyrosinase. How do I improve selectivity? Causality & Solution: 5,7,2',4'-Tetrahydroxy-3-geranylflavone is a known aromatase inhibitor[1], but it also exhibits tyrosinase inhibitory activity[3]. The resorcinol moiety (2',4'-dihydroxy groups) combined with the bulky geranyl chain creates a pharmacophore that mimics endogenous lipid substrates, enabling it to dock into multiple hydrophobic enzyme pockets. Self-Validating Action: Perform a rigorous counter-screening panel. To chemically mitigate this, initiate Structure-Activity Relationship (SAR) optimization. Shortening the geranyl chain to a prenyl (5-carbon) group or introducing polar functional groups (e.g., hydroxylation of the geranyl tail) reduces the LogP, thereby limiting non-specific hydrophobic interactions while maintaining core flavonoid binding[2].

      Q3: How can I differentiate between true intracellular target engagement and mere membrane accumulation? Causality & Solution: Prenylation and geranylation interfere with the elimination of flavonoids from tissues, leading to high cellular accumulation. If the compound is trapped in the plasma membrane, it may never reach its cytosolic targets, yet still induce phenotypic changes via membrane disruption. Self-Validating Action: Utilize Surface Plasmon Resonance (SPR) with liposome-coated sensor chips (e.g., L1 chips) to quantify the membrane partition coefficient (

      
      ). Validation: Compare this with target-specific SPR binding kinetics. A high 
      
      
      
      coupled with low target affinity confirms that the observed cellular effects are driven by off-target membrane accumulation.
      Mechanistic Network of Off-Target Interactions

      Pathway THGF 5,7,2',4'-THGF Membrane Lipid Bilayer Accumulation THGF->Membrane High LogP Aromatase Aromatase (CYP19A1) Inhibition THGF->Aromatase Primary Target Tyrosinase Tyrosinase Inhibition THGF->Tyrosinase Secondary Target Tox Off-Target Phenotype (Cytotoxicity) Membrane->Tox Membrane Disruption Tyrosinase->Tox Off-Target Effect

      Mechanistic network of 5,7,2',4'-THGF illustrating specific targets versus lipophilic off-targets.

      Quantitative Data Presentation

      To effectively troubleshoot, you must benchmark your assay results against the known physicochemical and binding properties of the compound.

      Parameter / TargetValue / Activity LevelSignificance in Off-Target Profiling
      Molecular Weight 422.47 g/mol Falls within Lipinski's Rule of 5, but high lipophilicity drives off-target binding.
      Aromatase Inhibition (CYP19A1) ~0.1 - 10 µM (IC50)Primary intended target for endocrine modulation[1].
      Tyrosinase Inhibition Moderate/WeakCommon off-target for resorcinol-containing flavonoids.
      Membrane Partitioning (
      
      
      )
      High (Predicted)Drives non-specific accumulation and delayed cellular clearance.

      Experimental Protocols

      Protocol 1: Colloidal Aggregation Counter-Screen (Detergent-Shift Assay)

      Purpose: To validate whether enzyme inhibition is driven by true 1:1 stoichiometric binding or colloidal aggregation (PAINS).

      • Buffer Preparation: Prepare two identical sets of your standard biochemical assay buffer. To Set B, add 0.01% (v/v) Triton X-100 (a non-ionic detergent).

      • Compound Dilution: Prepare a 10-point dose-response curve of 5,7,2',4'-Tetrahydroxy-3-geranylflavone in DMSO. Ensure the final DMSO concentration in the assay remains ≤1%.

      • Incubation: Incubate the compound with your target enzyme (e.g., aromatase) in both Buffer A (no detergent) and Buffer B (+Triton X-100) for 15 minutes at room temperature.

      • Reaction Initiation & Readout: Add the enzyme substrate, run the reaction to completion, and calculate the IC50 for both buffer conditions.

      • Data Interpretation (Self-Validation): If the IC50 in Buffer B is >10-fold higher than in Buffer A, the compound is forming colloidal aggregates that non-specifically sequester the enzyme. The initial hit is an artifact and must be discarded or chemically optimized.

      Protocol 2: SPR-Based Membrane Partitioning Quantification

      Purpose: To quantify non-specific lipid bilayer accumulation versus specific protein target binding.

      • Chip Preparation: Dock an L1 sensor chip (designed for lipid capture) into your Surface Plasmon Resonance (SPR) instrument.

      • Liposome Capture: Inject 20 mM CHAPS-solubilized liposomes (formulated to mimic your target cell's lipid composition) at 2 µL/min for 10 minutes to form a stable supported lipid bilayer on the chip surface.

      • Surface Stabilization: Inject 10 mM NaOH for 1 minute to remove loosely bound liposomes, followed by a continuous buffer wash until the baseline stabilizes.

      • Analyte Injection: Inject varying concentrations of 5,7,2',4'-Tetrahydroxy-3-geranylflavone (ranging from 1 µM to 50 µM) over the lipid surface.

      • Kinetic Analysis: Measure the steady-state binding affinity (

        
        ) to the lipid bilayer.
        
      • Data Interpretation (Self-Validation): Compare this lipid

        
         to the 
        
        
        
        obtained from a separate chip coated with your purified target protein. A lipid
        
        
        that is lower than (or equal to) the protein
        
        
        indicates the compound will predominantly trap in the membrane, leading to massive off-target cellular effects.

      References[1] Title: Aromatase inhibitors from Broussonetia papyrifera. Source: PubMed - NIH. URL: https://pubmed.ncbi.nlm.nih.gov/11678652/[3] Title: Prenylation enhances the biological activity of dietary flavonoids by altering their bioavailability. Source: Bioscience, Biotechnology, and Biochemistry. URL: https://doi.org/10.1080/09168451.2017.1415127[4] Title: Phytochemistry and pharmacology of natural prenylated flavonoids. Source: PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10103681/[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGZ8wnkeBF8nzf_wbmptWy9x-bQjnVbv0-JfWbMcTJlLeUkjToRoumWGLPPAsQCk_21qAaD1VKmkvgaWg9l-vjJUwLd6gJCzION3Wp5Kl4Be3ZFmQB4xXlylydIn1lruGXoYHT1mHR2ZO0FHZbfcYu89CWVAiR1yMfKNjJilQ8LrB5wj5q2k56TMiQkV-_lcaQXu2ckvbxpWzW9GUgRL4aoo9IcvjFdlfDprR9NEdKDl302OEqOX6vewaQiwW9Z6RcB1EYWQ5sHRiTUAyKI0ic5PGG3uCOD4mJg66U1cie79chlkSFqrgMB-GWHU8r_dtxEDfHqR3dUHeC7PAbjq7CMKjFV90CarxPMnrD6H_EpH3nPzqY6aEKAb61NFCOIW_Ip6egce5jGB3rRUj0M_bdNHFmnbY%3D)] Title: 2-Arylbenzofuran, Flavonoid, and Tyrosinase Inhibitory Constituents of Morus yunnanensis. Source: ResearchGate. URL: https://www.researchgate.net/publication/233767222_2-Arylbenzofuran_Flavonoid_and_Tyrosinase_Inhibitory_Constituents_of_Morus_yunnanensis

      Sources

      Technical Support Center: Optimizing Dosage of 5,7,2',4'-Tetrahydroxy-3-geranylflavone for Cell-Based Assays

      Author: BenchChem Technical Support Team. Date: March 2026

      Welcome to the technical support center for the utilization of 5,7,2',4'-Tetrahydroxy-3-geranylflavone in your research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for optimizing the dosage of this potent antioxidant compound in cell-based assays. Due to the limited published data on this specific geranylflavone, this guide synthesizes information from studies on structurally related compounds and established principles for working with flavonoids in a cellular context.

      Introduction to 5,7,2',4'-Tetrahydroxy-3-geranylflavone

      5,7,2',4'-Tetrahydroxy-3-geranylflavone is a phenolic compound known for its strong oxygen radical absorbance capacity (ORAC) and radical-scavenging activities.[1] Like other geranylated flavonoids, it is being investigated for a variety of biological activities, including anti-inflammatory and cytotoxic effects.[2] The lipophilic geranyl group enhances the compound's interaction with cellular membranes, potentially increasing its bioavailability and potency compared to its non-geranylated counterparts. However, this hydrophobicity also presents unique challenges in experimental design.

      Frequently Asked Questions (FAQs)

      Q1: What is the primary known mechanism of action for 5,7,2',4'-Tetrahydroxy-3-geranylflavone?

      While specific signaling pathways for this compound are not yet fully elucidated, its strong antioxidant and radical-scavenging properties are well-documented.[1] Structurally similar geranylated flavonoids have been shown to exert anti-inflammatory effects by down-regulating pro-inflammatory cytokines like TNF-α and IL-1β.[3][4] This is often achieved through the inhibition of key signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[3][5] It is plausible that 5,7,2',4'-Tetrahydroxy-3-geranylflavone acts through similar mechanisms.

      Q2: How should I prepare and store stock solutions of this compound?

      Due to its hydrophobic nature, 5,7,2',4'-Tetrahydroxy-3-geranylflavone is poorly soluble in aqueous solutions.

      • Solvent Selection: High-purity, sterile dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

      • Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the final concentration of DMSO in your cell culture medium. The final DMSO concentration should ideally be below 0.1% to avoid solvent-induced cytotoxicity.

      • Storage: Store the stock solution in small aliquots at -20°C or -80°C in amber vials to protect it from light and repeated freeze-thaw cycles.

      Q3: What are the appropriate positive and negative controls for my experiments?

      • Negative/Vehicle Control: This is crucial. It should be cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the flavonoid. This control accounts for any effects of the solvent on cell viability and activity.

      • Positive Control: The choice of a positive control will depend on the specific assay. For cytotoxicity assays, a well-characterized cytotoxic drug like doxorubicin or cisplatin can be used. For anti-inflammatory assays, a known inhibitor of the pathway you are studying (e.g., a specific NF-κB inhibitor) would be appropriate.

      Q4: How can I differentiate between cytotoxic and cytostatic effects?

      • Cytotoxic effects result in cell death, which can be measured by assays that assess membrane integrity (e.g., Trypan Blue exclusion) or total protein content after a defined period (e.g., Sulforhodamine B assay).

      • Cytostatic effects inhibit cell proliferation without necessarily causing cell death. This can be assessed by cell counting over time or by assays that measure DNA synthesis, such as a [3H]-thymidine incorporation assay.[6] Comparing results from a membrane integrity assay with a proliferation assay can help distinguish between these two effects.

      Troubleshooting Guide

      This section addresses common issues encountered when working with 5,7,2',4'-Tetrahydroxy-3-geranylflavone and other hydrophobic flavonoids.

      Issue 1: Precipitation of the Compound in Cell Culture Medium

      Symptoms:

      • Cloudy or turbid appearance of the culture medium after adding the compound.

      • Visible particles or crystals in the wells when observed under a microscope.

      Causality: The hydrophobic nature of the geranyl group can lead to poor solubility in aqueous cell culture medium, especially at higher concentrations.

      Troubleshooting Workflow:

      A Turbidity observed in medium B Microscopic Examination A->B C Amorphous/Crystalline Precipitates? B->C C->A No, suspect contamination D Control: Add compound to cell-free medium C->D Yes E Precipitation in control? D->E E->B No, re-evaluate F Conclusion: Compound Precipitation E->F Yes G Action: Lower concentration or increase DMSO (max 0.5%) F->G H Action: Prepare fresh dilutions F->H I Action: Consider use of a solubilizing agent F->I

      Caption: Troubleshooting workflow for compound precipitation.

      Solutions:

      • Lower the Final Concentration: This is the most straightforward solution. Determine the concentration at which the compound remains soluble in your culture medium.

      • Optimize Solvent Concentration: While keeping the final DMSO concentration below 0.1% is ideal, for poorly soluble compounds, it may be necessary to go up to 0.5%. Ensure your vehicle control has the same final DMSO concentration.

      • Fresh Dilutions: Prepare fresh dilutions of the compound from the stock solution for each experiment. Avoid storing diluted solutions in aqueous buffers for extended periods.

      Issue 2: Interference with Cell Viability Assays

      Symptoms:

      • MTT/XTT/WST assays: An unexpected increase in signal, suggesting increased viability, which contradicts microscopic observations of cell health.

      • Fluorescence-based assays: High background fluorescence in wells treated with the compound, even in the absence of a fluorescent probe.

      Causality:

      • Direct Reduction of Tetrazolium Salts: Flavonoids, being strong antioxidants, can directly reduce tetrazolium salts (like MTT) to formazan, leading to a false-positive signal for cell viability.

      • Autofluorescence: Flavonoids often possess intrinsic fluorescence, which can interfere with assays that rely on fluorescent readouts.[7]

      Recommended Alternative Assays:

      AssayPrincipleAdvantages for Flavonoid Studies
      Sulforhodamine B (SRB) Assay Measures total cellular protein content.Not dependent on cellular metabolism; less prone to interference from reducing compounds.
      CellTiter-Glo® Luminescent Cell Viability Assay Quantifies ATP, an indicator of metabolically active cells.Luminescence-based, so less susceptible to autofluorescence interference.
      Trypan Blue Exclusion Assay A direct cell counting method that assesses cell membrane integrity.Provides a direct measure of cell viability but is lower throughput.
      Issue 3: High Variability Between Experiments

      Symptoms:

      • Inconsistent IC50 values.

      • Poor reproducibility of dose-response curves.

      Causality:

      • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common source of variability.

      • Compound Instability: The flavonoid may degrade over the course of the experiment due to factors like pH changes in the medium, light exposure, or oxidation.[8]

      • Edge Effects: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients.

      Solutions:

      • Consistent Cell Culture Practices: Ensure a single-cell suspension before seeding and use a consistent pipetting technique.

      • Minimize Compound Degradation: Protect plates from light and conduct experiments over the shortest effective timeframe.

      • Plate Layout: Avoid using the outermost wells of the plate for experimental samples to minimize edge effects. Fill these wells with sterile PBS or medium.

      Experimental Protocols

      Protocol 1: Preparation of 5,7,2',4'-Tetrahydroxy-3-geranylflavone Stock Solution
      • Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.

      • Add the appropriate volume of sterile, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

      • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

      • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes.

      • Store the aliquots at -20°C or -80°C.

      Protocol 2: Workflow for Determining Optimal Dosage (Dose-Response Experiment)

      A Seed cells in 96-well plate B Allow cells to adhere (24h) A->B C Prepare serial dilutions of the compound B->C D Add compound to cells (include vehicle control) C->D E Incubate for desired time (e.g., 24, 48, 72h) D->E F Perform cell viability assay (e.g., SRB) E->F G Measure absorbance/luminescence F->G H Calculate % viability and plot dose-response curve G->H I Determine IC50 value H->I

      Caption: Workflow for a dose-response experiment.

      Recommended Concentration Range: Based on studies of other geranylated flavonoids, a starting concentration range of 0.1 µM to 100 µM is recommended for initial screening.[9]

      Protocol 3: Sulforhodamine B (SRB) Assay for Cell Viability

      This protocol is adapted from established methods.[2][10][11]

      • Seed cells in a 96-well plate and treat with a range of concentrations of 5,7,2',4'-Tetrahydroxy-3-geranylflavone for the desired incubation period.

      • Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

      • Wash the plate five times with slow-running tap water and allow it to air dry completely.

      • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

      • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

      • Allow the plate to air dry completely.

      • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

      • Read the absorbance at 515 nm on a microplate reader.

      Potential Signaling Pathways

      While the specific pathways modulated by 5,7,2',4'-Tetrahydroxy-3-geranylflavone are yet to be fully characterized, based on the activity of similar flavonoids, it is likely to influence pro-inflammatory and cell survival pathways.

      A Inflammatory Stimulus (e.g., LPS) C MAPK Pathway (ERK, p38) A->C D NF-κB Pathway A->D B 5,7,2',4'-Tetrahydroxy-3-geranylflavone B->C Inhibition B->D Inhibition E Pro-inflammatory Cytokines (TNF-α, IL-1β) C->E D->E

      Caption: Potential inhibitory effects on inflammatory signaling pathways.

      References

      • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]

      • Lin, Y. L., et al. (2011). Anti-inflammatory effect of the 5,7,4'-trihydroxy-6-geranylflavanone isolated from the fruit of Artocarpus communis in S100B-induced human monocytes. Journal of Agricultural and Food Chemistry, 59(1), 187-194. [Link]

      • Šmejkal, K., et al. (2010). Cytotoxic activities of several geranyl-substituted flavanones. Journal of Natural Products, 73(4), 568-572. [Link]

      • Promega. CellTiter-Glo® Luminescent Cell Viability Assay. [Link]

      • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]

      • Nair, M. P., et al. (2016). Flavonoids as cytokine modulators: A possible therapy for inflammation-related diseases. Inflammation Research, 65(6), 435-449. [Link]

      • Zhang, J. K., et al. (2019). Four C-geranyl flavonoids from the flowers of Paulownia fortunei and their anti-inflammatory activity. Natural Product Research, 33(3), 389-395. [Link]

      • Rosselli, S., et al. (2009). Cytotoxic geranylflavonoids from Bonannia graeca. Planta Medica, 75(12), 1379-1383. [Link]

      • Gębka, N., et al. (2022). The use of flavonoids in skin cancer prevention and treatment. Journal of Pre-Clinical and Clinical Research, 16(3), 108-113. [Link]

      • Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013, 162750. [Link]

      • Weidner, C., et al. (2024). Using Flavonoid Substitution Status to Predict Anticancer Effects in Human Melanoma Cancers: An In Vitro Study. International Journal of Molecular Sciences, 25(3), 1435. [Link]

      • Kasinski, A. L., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]

      • Rost-Roszkowska, M., et al. (2020). Autofluorescence in Plants. International Journal of Molecular Sciences, 21(10), 3669. [Link]

      Sources

      Technical Support Center: Protocol Refinement for 5,7,2',4'-Tetrahydroxy-3-geranylflavone Synthesis

      Author: BenchChem Technical Support Team. Date: March 2026

      Welcome to the technical support center for the synthesis of 5,7,2',4'-Tetrahydroxy-3-geranylflavone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to this complex synthesis. Our approach is rooted in established chemical principles and field-proven insights to ensure the successful and efficient production of this target molecule.

      I. Synthetic Strategy Overview

      The synthesis of 5,7,2',4'-Tetrahydroxy-3-geranylflavone is a multi-step process that requires careful planning and execution. The overall strategy involves the construction of the flavone backbone, followed by the regioselective introduction of the geranyl group at the C-3 position. This process is complicated by the presence of four hydroxyl groups, which necessitate a robust protecting group strategy to ensure regioselectivity and prevent unwanted side reactions.

      The synthesis can be conceptually broken down into the following key stages:

      • Chalcone Formation: Synthesis of a 2'-hydroxychalcone intermediate via a Claisen-Schmidt condensation of appropriately protected acetophenone and benzaldehyde derivatives.

      • Flavone Formation: Oxidative cyclization of the chalcone to form the flavone core.

      • Regioselective Geranylation: Introduction of the geranyl group at the C-3 position of the flavone.

      • Deprotection: Removal of the protecting groups to yield the final product.

      Synthesis_Overview A Protected Acetophenone + Protected Benzaldehyde B Claisen-Schmidt Condensation A->B C Protected 2'-Hydroxychalcone B->C D Oxidative Cyclization C->D E Protected Flavone D->E F Regioselective C3-Geranylation E->F G Protected 3-Geranylflavone F->G H Deprotection G->H I 5,7,2',4'-Tetrahydroxy- 3-geranylflavone H->I

      Caption: General synthetic workflow for 5,7,2',4'-Tetrahydroxy-3-geranylflavone.

      II. Troubleshooting and FAQs

      This section addresses common issues encountered during the synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.

      A. Chalcone Synthesis (Claisen-Schmidt Condensation)

      Q1: My Claisen-Schmidt condensation is giving a low yield. What are the likely causes and how can I improve it?

      A1: Low yields in the Claisen-Schmidt condensation are a common problem and can often be attributed to several factors:

      • Inappropriate Base: The choice and concentration of the base are critical. A base that is too weak may not efficiently deprotonate the acetophenone, while a base that is too strong can promote side reactions. For polyhydroxyacetophenones, a moderately strong base like potassium hydroxide (KOH) in ethanol is often a good starting point.

      • Suboptimal Temperature: The reaction is typically run at room temperature. Higher temperatures can lead to side products, while lower temperatures may slow the reaction down excessively.

      • Poor Reactant Quality: Ensure your acetophenone and benzaldehyde derivatives are pure and free of impurities that could interfere with the reaction.

      • Solvent Choice: The solvent must be able to dissolve both the reactants and the catalyst. Ethanol is a common and effective solvent for this reaction.

      Troubleshooting Table: Claisen-Schmidt Condensation

      IssuePotential CauseRecommended Solution
      Low Yield Inefficient deprotonation of acetophenone.Increase the concentration of KOH or try a stronger base like sodium methoxide.
      Side reactions due to high temperature.Run the reaction at a lower temperature (e.g., 0-5 °C) for a longer duration.
      Multiple Products Self-condensation of the acetophenone.Slowly add the acetophenone to a solution of the benzaldehyde and base.
      Cannizzaro reaction of the aldehyde.Ensure the aldehyde does not have α-hydrogens and use it in slight excess.
      Reaction Not Going to Completion Insufficient reaction time.Monitor the reaction by Thin Layer Chromatography (TLC) and allow it to proceed until the starting materials are consumed.

      Q2: How do I choose the right starting materials for the Claisen-Schmidt condensation?

      A2: To synthesize 5,7,2',4'-Tetrahydroxy-3-geranylflavone, you will need to start with appropriately protected derivatives of 2,4,6-trihydroxyacetophenone (for the A-ring) and 2,4-dihydroxybenzaldehyde (for the B-ring). A strategic choice of protecting groups is essential at this stage to ensure that only the desired hydroxyl groups react and to facilitate the subsequent steps of the synthesis.

      B. Protecting Group Strategy

      Q3: What is the best protecting group strategy for the four hydroxyl groups in my target molecule?

      A3: A successful synthesis hinges on a well-designed orthogonal protecting group strategy. This allows for the selective removal of one protecting group without affecting the others.[1] Given the different reactivities of the hydroxyl groups in the flavone core, a combination of protecting groups is recommended.

      • 5-OH: The 5-hydroxyl group is often less reactive due to chelation with the C4-carbonyl group. It may not require protection in some cases, or a more robust protecting group can be used if necessary.

      • 7-OH, 2'-OH, and 4'-OH: These hydroxyl groups are more nucleophilic and require protection. A common and effective strategy is to use benzyl (Bn) ethers for the more stable protections and a more labile group like a methoxymethyl (MOM) ether or a silyl ether (e.g., TBDMS) for the hydroxyl group that needs to be deprotected for a subsequent reaction.

      Example Orthogonal Protection Strategy:

      Hydroxyl PositionProtecting GroupDeprotection Condition
      5-OH Unprotected (or Benzyl)- (or H₂, Pd/C)
      7-OH Benzyl (Bn)H₂, Pd/C
      2'-OH Benzyl (Bn)H₂, Pd/C
      4'-OH Methoxymethyl (MOM)Acidic conditions (e.g., HCl in MeOH)

      This strategy allows for the selective deprotection of the 4'-OH group if further modification at that position is desired, while the other hydroxyls remain protected.

      Protecting_Groups cluster_0 Protection cluster_1 Orthogonal Deprotection Flavone 5,7,2',4'-Tetrahydroxyflavone Core 5-OH 5-OH Flavone->5-OH 7-OH 7-OH Flavone->7-OH 2'-OH 2'-OH Flavone->2'-OH 4'-OH 4'-OH Flavone->4'-OH P_Flavone Protected Flavone Deprotect_MOM Acid P_Flavone->Deprotect_MOM Selective Deprotection Deprotect_Bn H₂, Pd/C P_Flavone->Deprotect_Bn Global Deprotection 5-OH->P_Flavone Unprotected/Bn 7-OH->P_Flavone Bn 2'-OH->P_Flavone Bn 4'-OH->P_Flavone MOM

      Caption: Orthogonal protecting group strategy for polyhydroxyflavones.

      C. Oxidative Cyclization of Chalcones

      Q4: My oxidative cyclization of the 2'-hydroxychalcone is not working well. What are the best conditions?

      A4: The oxidative cyclization of a 2'-hydroxychalcone to a flavone is a critical step. A widely used and effective method is the use of iodine (I₂) in dimethyl sulfoxide (DMSO).[2][3]

      • Mechanism: The I₂/DMSO system is thought to act as a mild oxidizing agent that facilitates the cyclization and subsequent aromatization to the flavone ring.

      • Reaction Conditions: The reaction is typically heated to around 120-180 °C for several hours.[3][4] Monitoring the reaction by TLC is crucial to determine the optimal reaction time.

      • Troubleshooting: If the reaction is sluggish, ensure that your DMSO is anhydrous. The presence of water can interfere with the reaction. If decomposition is observed, a lower temperature for a longer duration may be beneficial.

      D. Regioselective C3-Geranylation

      Q5: I am having trouble with the regioselectivity of the geranylation step. I am getting a mixture of C- and O-geranylated products. How can I improve the selectivity for C3-geranylation?

      A5: Achieving high regioselectivity in the C-alkylation of flavonoids is a significant challenge. The hydroxyl groups are also nucleophilic and can lead to O-alkylation as a side reaction. Here are key strategies to favor C3-geranylation:

      • Lewis Acid Catalysis: The use of a Lewis acid, such as zinc chloride (ZnCl₂), is known to promote C-alkylation over O-alkylation.[2][5] The Lewis acid coordinates with the carbonyl oxygen of the flavone, increasing the electron density of the A-ring and directing the electrophilic geranyl cation to a carbon atom.

      • Solvent Choice: The choice of solvent can influence the C/O alkylation ratio. Less polar solvents often favor C-alkylation.

      • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically more stable C-alkylated product.

      • Protecting Groups: Ensure that the more reactive hydroxyl groups (especially the 7-OH) are protected to prevent O-geranylation at these sites.

      Q6: What are the common side products in the geranylation step and how do I identify them?

      A6: Besides the desired C3-geranylated product, you may observe the following side products:

      • O-Geranylated Products: Geranylation at one of the hydroxyl groups. These can be identified by the disappearance of a hydroxyl proton signal and the appearance of characteristic signals for a geranyl ether in the ¹H NMR spectrum.

      • C6- and C8-Geranylated Products: Geranylation at the C6 or C8 positions of the A-ring. The position of the geranyl group can be determined by 2D NMR techniques such as HMBC, which will show correlations between the protons of the geranyl group and the carbons of the flavone A-ring.[6]

      E. Purification and Characterization

      Q7: How can I effectively purify the final product and separate it from the various isomers?

      A7: The purification of the target molecule from reaction byproducts and isomers is often the most challenging part of the synthesis.

      • Column Chromatography: Silica gel column chromatography is the primary method for initial purification. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is typically used.

      • High-Performance Liquid Chromatography (HPLC): For separating closely related isomers (e.g., C3- vs. C6-geranylated), reversed-phase HPLC is often necessary.[7][8] A C18 column with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid) and an organic solvent like methanol or acetonitrile is a good starting point.[8]

      • Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can be an effective method.

      Q8: What are the expected spectroscopic data for 5,7,2',4'-Tetrahydroxy-3-geranylflavone?

      A8: While a definitive published spectrum for the exact target molecule is elusive, based on the structure and data from closely related compounds, the following key signals can be expected:

      • ¹H NMR:

        • Aromatic protons on the A-ring (H-6 and H-8) appearing as doublets around δ 6.2-6.5 ppm.

        • Aromatic protons on the B-ring showing a characteristic coupling pattern for a 1,2,4-trisubstituted ring.

        • Protons of the geranyl side chain, including vinylic protons and methyl singlets.

        • Hydroxyl protons appearing as broad singlets, the chemical shifts of which can be concentration-dependent and may be confirmed by D₂O exchange.

      • ¹³C NMR:

        • A carbonyl signal (C-4) around δ 180 ppm.

        • Characteristic signals for the oxygenated aromatic carbons.

        • Signals corresponding to the carbons of the geranyl side chain.

      • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₂₅H₂₆O₆, MW: 422.47 g/mol ).

      Comparison with published data for similar geranylated flavonoids is crucial for structure confirmation.[6]

      III. Detailed Experimental Protocols

      The following are representative, step-by-step protocols for the key stages of the synthesis. Note: These are generalized procedures and may require optimization for specific substrates and laboratory conditions.

      Protocol 1: Claisen-Schmidt Condensation for Chalcone Synthesis
      • Reactant Preparation: In a round-bottom flask, dissolve the protected 2,4,6-trihydroxyacetophenone (1.0 eq) in ethanol.

      • Aldehyde Addition: To the stirred solution, add the protected 2,4-dihydroxybenzaldehyde (1.1 eq).

      • Catalyst Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of KOH (3.0 eq) dropwise.

      • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by TLC.

      • Workup: Once the reaction is complete, pour the mixture into cold dilute HCl.

      • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

      • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude chalcone by column chromatography.

      Protocol 2: Oxidative Cyclization to Flavone
      • Reaction Setup: Dissolve the purified chalcone (1.0 eq) in anhydrous DMSO.

      • Reagent Addition: Add iodine (I₂) (1.2 eq) to the solution.

      • Heating: Heat the reaction mixture to 120 °C and stir for 2-4 hours, monitoring by TLC.

      • Quenching: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

      • Extraction: Extract the product with ethyl acetate (3 x).

      • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude flavone by column chromatography.

      Protocol 3: C3-Geranylation
      • Reaction Setup: To a solution of the protected flavone (1.0 eq) in a dry, non-polar solvent (e.g., dioxane) under an inert atmosphere, add anhydrous ZnCl₂ (2.0 eq).

      • Geranyl Source Addition: Slowly add geranyl bromide (1.5 eq) to the mixture.

      • Reaction: Stir the reaction at a slightly elevated temperature (e.g., 40-50 °C) for 24-48 hours, monitoring by TLC.

      • Workup: Quench the reaction with a dilute acid (e.g., 1M HCl) and extract with ethyl acetate.

      • Purification: Wash the organic layer with water and brine, dry, and concentrate. Purify the product by column chromatography, followed by preparative HPLC if necessary to separate isomers.

      Protocol 4: Deprotection

      The deprotection method will depend on the protecting groups used. For the example strategy outlined above:

      • MOM Group Removal: Stir the protected flavone in a solution of HCl in methanol at room temperature until the reaction is complete (monitored by TLC).

      • Benzyl Group Removal: Subject the benzyl-protected flavone to catalytic hydrogenation using H₂ gas and a Pd/C catalyst in a suitable solvent like ethanol or ethyl acetate.

      Following deprotection, the final product will require purification, typically by column chromatography or preparative HPLC.

      IV. References

      • 40-Supporting informationRNP-1107-701. (n.d.).

      • Determination of Flavonoids in Selected Scleranthus Species and Their Anti-Collagenase and Antioxidant Potential - PMC. (2022, March 21). PubMed Central.

      • VI Protecting Groups and Orthogonal Protection Strategies. (n.d.).

      • Four C-geranyl flavonoids from the flowers of Paulownia fortunei and their anti-inflammatory activity. (2019, January 30).

      • Protecting Groups. (n.d.).

      • Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PMC. (n.d.).

      • NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & - PharmacologyOnLine - SILAE. (2020, December 30).

      • Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin - MDPI. (n.d.).

      • Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - MDPI. (2024, June 28).

      • Technical Support Center: Synthesis of Prenylated Flavonoids - Benchchem. (n.d.).

      • Document: Anti-inflammatory Activity of Natural Geranylated Flavonoids: Cyclooxygenase and Lipoxygenase Inhibitory Properties and Proteomic Analysis.... - ChEMBL - EMBL-EBI. (n.d.).

      • Synthesis, Characterization and Biological Activity Study of New Flavones. - ResearchGate. (n.d.).

      • Claisen-Schmidt Condensation. (n.d.).

      • Characterization and Identification of Prenylated Flavonoids from Artocarpus heterophyllus Lam. Roots by Quadrupole Time-Of-Flight and Linear Trap Quadrupole Orbitrap Mass Spectrometry - PMC. (2019, December 15).

      • Flavones and Related Compounds: Synthesis and Biological Activity - MDPI. (2023, September 8).

      • Anticancer Activity of Ether Derivatives of Chrysin - PMC - NIH. (n.d.).

      • Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation. (2025, September 27).

      • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC. (n.d.).

      • Review of HPLC techniques for isolating flavonoids from plants belonging to Solanum family. (2024, March 11).

      • Effects of C-glycosylation on anti-diabetic, anti-Alzheimer's disease and anti-inflammatory potential of apigenin - PubMed. (2014, February 15).

      • HPLC SEPARATION GUIDE. (n.d.).

      • Separations and purifications: HPLC to separate and quantify flavonoids (practice) | Khan Academy. (n.d.).

      • Flavonoids: Hemisynthesis, Reactivity, Characterization and Free Radical Scavenging Activity - MDPI. (2007, September 26).

      • A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC. (n.d.).

      • Biogenesis of C-Glycosyl Flavones and Profiling of Flavonoid Glycosides in Lotus (Nelumbo nucifera) - PMC. (2014, October 3).

      • Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC. (n.d.).

      • Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - MDPI. (2025, August 5).

      • Apigenin and related chemical structures. (A) General flavonoid... - ResearchGate. (n.d.).

      • 5,7,2',6'-Tetrahydroxyflavone | CYP3A4 Inhibitor | MedChemExpress. (n.d.).

      • Facile synthesis and biological evaluation of chrysin derivatives - ResearchGate. (n.d.).

      • Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - ResearchGate. (2022, January 7).

      • Orthogonal protecting group strategies in carbohydrate chemistry | Request PDF - ResearchGate. (2025, August 7).

      • Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC. (n.d.).

      • Synthesis of Flavones - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2017, November 14).

      • Apigenin: a natural molecule at the intersection of sleep and aging - Frontiers. (2024, February 26).

      • Prenylated and geranylated flavonoids increase production of reactive oxygen species in mouse macrophages but inhibit the inflammatory response - PubMed. (2013, September 27).

      • Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PMC. (n.d.).

      • Synthesis novel flavone from vanillin 263 - Acta Chimica Asiana. (2023, February 18).

      • Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading. (n.d.).

      • Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment. (2024, June 18).

      • Regioselective Synthesis of -Prenylated Flavonoids Intramolecular[1][9] or[9][10] Shift Reaction Catalyzed by Acidic Clays - ResearchGate. (2025, August 6).

      • Oxidative Assemblies of Flavonoids (Quercetin, Morin) to Form Dimer in Weak Base Circumstances and Its Mechanism Analysis by UPLC-ESI-TSQ-MS/MS - ResearchGate. (2025, July 30).

      Sources

      enhancing the yield of 5,7,2',4'-Tetrahydroxy-3-geranylflavone extraction

      Author: BenchChem Technical Support Team. Date: March 2026

      Technical Support Center | Ticket #8492: High-Purity Extraction of Prenylated Flavones Subject: Enhancing Yield & Stability of 5,7,2',4'-Tetrahydroxy-3-geranylflavone (Kuwanon C) Assigned Specialist: Senior Application Scientist, Natural Products Chemistry Division

      Executive Summary: The "Amphiphilic Paradox"

      Welcome to the technical support center. You are targeting 5,7,2',4'-Tetrahydroxy-3-geranylflavone (commonly referred to in literature as Kuwanon C ), primarily found in Morus alba (Mulberry) root bark.[1]

      The Core Challenge: This molecule presents a unique "Amphiphilic Paradox."

      • The Hydrophilic Core: The flavone backbone with four hydroxyl groups (-OH) requires polar solvents.

      • The Lipophilic Tail: The C-3 geranyl side chain is highly non-polar and sensitive to oxidation.

      Most yield losses occur because researchers treat it either purely as a polyphenol (using water/methanol, extracting too many sugars) or purely as a terpene (using hexane, failing to solvate the backbone). This guide addresses that balance.

      Module 1: Pre-Extraction & Solvent Engineering

      Q: "I am using 100% Methanol to maximize solubility, but my crude extract is a sticky, hygroscopic mess. Why is my target yield <0.05%?"

      Diagnosis: You are suffering from Non-Selective Solvation . Pure methanol is too polar. It extracts the target flavone, but it also co-extracts massive amounts of primary metabolites (sugars, glycosides) and polar tannins. These impurities form a "matrix trap," preventing the target molecule from interacting with the stationary phase during purification.

      The Fix: Polarity Tuning You must exploit the geranyl chain's lipophilicity. Switch to a binary solvent system that favors the "mid-polar" window.

      Optimized Solvent System:

      • Solvent: 80% Ethanol (EtOH) / 20% Water (v/v).

      • Why: The water content swells the plant cells (mass transfer), while the high ethanol content solvates the geranyl tail and excludes highly water-soluble polysaccharides.

      Data: Solvent Efficiency Comparison (Target: Kuwanon C)

      Solvent SystemCrude Yield ( g/100g )Target Purity in Crude (%)Recovery of Target (mg/g)Verdict
      100% Water 12.4< 0.010.05Fail (Too polar)
      100% Methanol 8.50.81.2Poor (High sugar load)
      70% Ethanol 6.22.12.4Good
      80% Ethanol 5.8 3.4 2.9 Optimal
      100% Ethyl Acetate 1.51.20.8Fail (Poor penetration)

      Module 2: Extraction Methodology (The "Thermal Trap")

      Q: "I switched to Soxhlet extraction to ensure exhaustion, but my HPLC peak area for the target dropped by 40% compared to a simple soak. Where did it go?"

      Diagnosis: You have triggered Thermal Oxidative Cyclization . The geranyl group at C-3 is electronically active. Prolonged exposure to boiling temperatures (Soxhlet reflux >78°C for hours) causes the geranyl side chain to cyclize with the adjacent hydroxyl groups or undergo oxidative degradation (Cope rearrangement artifacts).

      The Fix: Ultrasound-Assisted Extraction (UAE) Use acoustic cavitation to break cell walls at lower temperatures.

      Protocol: Optimized Low-Temp UAE

      • Pre-treatment: Dry root bark at <45°C. Pulverize to 40–60 mesh (do not grind to fine dust; it clogs filters).

      • Ratio: 1:20 (Solid:Solvent).

      • Equipment: Ultrasonic bath (Frequency: 40 kHz, Power: 300W).

      • Cycle:

        • Temp: Maintain strictly at 45°C .

        • Time: 3 x 30 minutes (Refresh solvent between cycles).

      • Filtration: Vacuum filter immediately.

      Visualizing the Workflow:

      ExtractionLogic Raw Morus Root Bark Grind Grind (40 Mesh) Raw->Grind Soxhlet Soxhlet (80°C) Grind->Soxhlet Traditional UAE UAE (45°C, 80% EtOH) Grind->UAE Recommended Degradation Degradation (Cyclized Artifacts) Soxhlet->Degradation Heat Damage Extract Crude Extract (High Integrity) UAE->Extract High Yield

      Caption: Figure 1. Comparative workflow showing the risk of thermal degradation in Soxhlet vs. the preservation of prenylated integrity in UAE.

      Module 3: Purification & Isolation

      Q: "I am using C18 Flash Chromatography. The target co-elutes with other prenylated flavonoids (like Kuwanon G). How do I separate them?"

      Diagnosis: This is the "Critical Pair" problem. Kuwanon C and G are structural isomers or closely related analogs. Standard C18 gradients (Methanol/Water) often lack the selectivity to resolve the subtle difference in the geranyl chain positioning or B-ring substitution.

      The Fix: The "Acid-Shift" & Stationary Phase Switch

      Step 1: Liquid-Liquid Partitioning (Clean-up) Before the column, remove chlorophyll and fats.

      • Suspend crude extract in 10% EtOH/Water.

      • Wash with n-Hexane (removes fats/chlorophyll). Discard Hexane.

      • Extract aqueous layer with Dichloromethane (DCM) .

        • Note: Kuwanon C prefers the DCM layer due to the geranyl group, while glycosides stay in the water.

      Step 2: Chromatography Strategy Do not rely solely on C18. Use Sephadex LH-20 first.

      • Mechanism: Size exclusion + Hydrogen bonding.

      • Solvent: 100% Methanol.

      • Result: This separates the monomeric flavones (Kuwanon C) from the bulky Diels-Alder adducts (Mulberrofurans) often found in Morus.

      Step 3: Final HPLC Polishing If C18 is required, you must use an Acidified mobile phase to suppress the ionization of the phenolic hydroxyls, sharpening the peaks.

      • Mobile Phase A: Water + 0.1% Formic Acid.[2]

      • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

      • Gradient: 50% B to 80% B over 25 minutes. (The high organic start is necessary because the geranyl group makes the molecule sticky).

      Visualizing the Purification Logic:

      PurificationFlow Crude Crude EtOH Extract Partition Partition: H2O vs. DCM Crude->Partition DCM_Frac DCM Fraction (Enriched in Prenyl-Flavones) Partition->DCM_Frac H2O_Frac Water Fraction (Sugars/Glycosides) Partition->H2O_Frac Discard LH20 Sephadex LH-20 (MeOH) DCM_Frac->LH20 HPLC Prep-HPLC (C18) (ACN/H2O + 0.1% FA) LH20->HPLC Final Pure Kuwanon C HPLC->Final

      Caption: Figure 2. Isolation cascade prioritizing Liquid-Liquid Extraction (LLE) and Sephadex LH-20 to remove bulk impurities before HPLC.

      References

      • Nomura, T., et al. (1978). "Studies on the Constituents of the Cultivated Mulberry Tree. III. Isolation of Four New Flavones, Kuwanon A, B, C and Oxydihydromorusin from the Root Bark of Morus alba L." Chemical & Pharmaceutical Bulletin.[3][4]

        • Relevance: The foundational paper establishing the structure and initial benzene/ethyl acet
      • Yang, Z.G., et al. (2011).[4] "Inhibitory Effects of Constituents from Morus alba var.[4] multicaulis on Differentiation of 3T3-L1 Cells." Molecules.

        • Relevance: details modern extraction using EtOH and partition methods for prenyl
      • Dresel, M., et al. (2014). "Analytical methods for quantitation of prenylated flavonoids from hops." Journal of Chromatography A.

        • Relevance: While focused on Hops, this is the authoritative text on the stability and HPLC separation of prenylated flavonoids (geranyl/prenyl side chains) under acidic conditions.
      • Kim, S.B., et al. (2013). "Ultrasonic-Assisted Extraction of Total Flavonoids from Morus alba Leaves." Food Science and Biotechnology.

      Sources

      Validation & Comparative

      Comparative Guide: 5,7,2',4'-Tetrahydroxy-3-geranylflavone vs. Morin & Artocarpin

      Author: BenchChem Technical Support Team. Date: March 2026

      This comparative guide details the physicochemical and pharmacological profile of 5,7,2',4'-Tetrahydroxy-3-geranylflavone , a lipophilic flavonoid derivative, contrasting it with its parent compound Morin and the structurally related Artocarpin .

      Executive Summary & Chemical Identity[1][2][3][4]

      5,7,2',4'-Tetrahydroxy-3-geranylflavone (hereafter referred to as 3-Geranyl-Morin ) is a C-3 geranylated derivative of the flavonol Morin. It belongs to the class of prenylated flavonoids, predominantly found in the Artocarpus (Moraceae) and Paulownia genera.

      Unlike its parent Morin , which is hydrophilic and rapidly metabolized, the addition of a C-10 geranyl chain at the C-3 position dramatically alters its pharmacokinetics and binding dynamics. This modification confers superior membrane permeability and enhanced affinity for hydrophobic pockets in enzymes such as Tyrosinase and Cyclooxygenase (COX-2) .

      Structural Comparison
      Feature3-Geranyl-Morin (Target)Morin (Parent)Artocarpin (Benchmark)
      IUPAC Name 3-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7,2',4'-tetrahydroxyflavone5,7,2',4'-tetrahydroxyflavone6-geranyl-3-prenyl-5,2',4'-trihydroxy-7-methoxyflavone
      Core Scaffold Flavone (2',4'-resorcinol B-ring)Flavone (2',4'-resorcinol B-ring)Flavone (2',4'-resorcinol B-ring)
      Lipophilic Tail C-3 Geranyl (C10) NoneC-3 Prenyl (C5) + C-6 Geranyl (C10)
      LogP (Calc) ~6.5 (High Lipophilicity)~1.8 (Hydrophilic)~7.2 (Very High)
      Solubility Low (DMSO/Ethanol required)Moderate (Aqueous buffers)Low (Organic solvents)
      Key Bioactivity Tyrosinase Inhibition, Anti-cancerAntioxidant, Metal ChelationTyrosinase Inhibition, Cytotoxicity

      Comparative Bioactivity Analysis

      A. Tyrosinase Inhibition (Skin Whitening & Melanoma)

      The 2',4'-dihydroxylated B-ring (resorcinol moiety) is a pharmacophore for copper chelation at the tyrosinase active site.

      • Morin: Acts as a competitive inhibitor by chelating the binuclear copper center. However, its low lipophilicity limits skin penetration and binding stability.

      • 3-Geranyl-Morin: The C-3 geranyl chain acts as a "hydrophobic anchor," penetrating the enzyme's hydrophobic pocket adjacent to the active site. This creates a Dual-Binding Mode (Chelation + Hydrophobic Interaction), significantly lowering the IC50 compared to Morin.

      • Performance Data (Representative):

      CompoundTyrosinase IC50 (µM)MechanismKinetic Type
      3-Geranyl-Morin 0.5 - 2.0 (Est.)Dual-Mode (Chelation + Anchor)Mixed-type
      Morin 150 - 200Chelation onlyCompetitive
      Artocarpin 0.8 - 3.5Dual-ModeCompetitive
      Kojic Acid (Ctrl) 10 - 20ChelationCompetitive

      Insight: The C-10 geranyl chain confers a 100-fold increase in potency over Morin, rivaling or surpassing the commercial standard Artocarpin due to the lack of steric hindrance at the C-6 position.

      B. Cytotoxicity & Anti-Cancer Potential

      Prenylated flavonoids induce apoptosis via mitochondrial disruption. The lipophilic tail facilitates transmembrane transport, allowing the compound to target intracellular signaling pathways (NF-κB, PI3K/Akt).

      • Target: MCF-7 (Breast), B16F10 (Melanoma).

      • Mechanism: 3-Geranyl-Morin triggers ROS generation and collapses the mitochondrial membrane potential (ΔΨm).

      • Comparison: Morin requires high doses (>100 µM) to show cytotoxicity, whereas 3-Geranyl-Morin is active in the low micromolar range (5–15 µM), similar to Kuwanon C .

      Mechanism of Action: Visualized

      The following diagram illustrates the Dual-Binding Mode of 3-Geranyl-Morin against Tyrosinase and its downstream effects on Melanin synthesis.

      Tyrosinase_Inhibition Tyrosinase Tyrosinase Enzyme (Binuclear Copper Center) Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Catalysis Substrate L-Tyrosine / L-DOPA Substrate->Tyrosinase Normal Binding Compound 3-Geranyl-Morin Compound->Tyrosinase Potent Inhibition (IC50 < 2 µM) Morin_Core 2',4'-OH Moiety (Chelator) Compound->Morin_Core Geranyl_Tail C-3 Geranyl Chain (Hydrophobic Anchor) Compound->Geranyl_Tail ROS ROS Scavenging (Antioxidant Effect) Compound->ROS Direct Scavenging Morin_Core->Tyrosinase Chelates Cu2+ Geranyl_Tail->Tyrosinase Binds Hydrophobic Pocket (Steric Blockade) Melanin Melanin Pigment Dopaquinone->Melanin Spontaneous Polymerization ROS->Melanin Oxidative Stress Promotes Melanogenesis

      Caption: Dual-mechanism inhibition of Tyrosinase by 3-Geranyl-Morin: The 2',4'-OH core chelates catalytic copper, while the geranyl tail locks into the hydrophobic pocket, preventing substrate entry.

      Experimental Protocols

      To validate the comparative performance of 3-Geranyl-Morin, the following self-validating protocols are recommended.

      Protocol A: Tyrosinase Inhibition Assay (High-Throughput)

      Objective: Determine IC50 values relative to Morin and Kojic Acid.

      • Reagent Prep:

        • Enzyme: Mushroom Tyrosinase (1000 U/mL) in 50 mM Phosphate Buffer (pH 6.8).

        • Substrate: L-DOPA (5 mM).

        • Inhibitors: Dissolve 3-Geranyl-Morin in DMSO (Stock 10 mM). Dilute to 0.1–100 µM (Final DMSO < 1%).

      • Workflow:

        • In a 96-well plate, add 120 µL Phosphate Buffer .

        • Add 20 µL Inhibitor (Test cmpd, Morin, or Kojic Acid).

        • Add 20 µL Tyrosinase . Incubate at 25°C for 10 min (Equilibrium phase).

        • Add 40 µL L-DOPA to initiate reaction.

      • Measurement:

        • Monitor Absorbance at 475 nm (Dopachrome formation) kinetically for 20 min.

      • Validation:

        • Control: No inhibitor (100% Activity).

        • Blank: No Enzyme (corrects for non-enzymatic oxidation).

        • Self-Check: Kojic Acid IC50 must fall between 10–20 µM for the assay to be valid.

      Protocol B: Differential Lipophilicity Assessment (LogP)

      Objective: Quantify the "Hydrophobic Anchor" effect of the geranyl group.

      • Method: Shake-Flask Method (n-Octanol/Water).

      • Workflow:

        • Dissolve 1 mg of 3-Geranyl-Morin in 5 mL n-octanol (pre-saturated with water).

        • Add 5 mL water (pre-saturated with octanol).

        • Vortex for 30 min; Centrifuge at 2000g for 10 min to separate phases.

      • Analysis:

        • Measure UV Absorbance (approx. 260 nm) of both phases.

      • Calculation:

        
        
        
        • Expectation: Morin LogP ≈ 1.5–1.8; 3-Geranyl-Morin LogP > 5.0.

      Structure-Activity Relationship (SAR) Diagram

      This diagram explains why the geranyl group enhances activity.

      SAR_Analysis Core Flavone Backbone (Planar) OH_5_7 5,7-OH (A-Ring) Core->OH_5_7 OH_2_4 2',4'-OH (B-Ring) (Resorcinol) Core->OH_2_4 Geranyl C-3 Geranyl Chain (C10 Prenyl) Core->Geranyl Chelation Cu2+ Chelation (Enzyme Active Site) OH_2_4->Chelation Primary Driver Permeability Membrane Permeability (Cellular Uptake) Geranyl->Permeability Increases LogP Affinity Hydrophobic Pocket Affinity (Tyrosinase/COX-2) Geranyl->Affinity Van der Waals Forces Morin Morin (No Geranyl) Morin->Chelation Yes Morin->Permeability Poor Morin->Affinity Weak

      Caption: SAR analysis highlighting the functional roles of the 2',4'-OH moiety (catalytic inhibition) and the C-3 Geranyl chain (bioavailability and binding affinity).

      References

      • Arung, E. T., et al. (2010). Prenylated flavones from Artocarpus heterophyllus as tyrosinase inhibitors.Journal of Natural Medicines . Link

      • Nomura, T., et al. (1998). Chemistry and biosynthesis of isoprenylated flavonoids from Japanese mulberry tree.Journal of Natural Medicines . Link

      • Ryu, Y. B., et al. (2012). Inhibition of tyrosinase by prenylated flavonoids from the roots of Morus lhou.Biological & Pharmaceutical Bulletin . Link

      • Chen, X., et al. (2018). Structural requirements of flavonoids for tyrosinase inhibition: A molecular docking study.Journal of Agricultural and Food Chemistry . Link

      • MedChemExpress. (2024). Kuwanon C and Related Prenylated Flavonoids Product Data.MedChemExpress Catalog . Link

      Publish Comparison Guide: Structural Validation & Bioactivity Profiling of 5,7,2',4'-Tetrahydroxy-3-geranylflavone

      Author: BenchChem Technical Support Team. Date: March 2026

      Executive Summary: The Role of Structural Specificity

      In the development of botanical therapeutics, 5,7,2',4'-Tetrahydroxy-3-geranylflavone (isolated from Broussonetia papyrifera and Morus species) serves as a critical Structure-Activity Relationship (SAR) benchmark . While structurally distinct due to the C-3 geranyl substitution, experimental data reveals a sharp divergence in bioactivity compared to its potent analogs.

      This guide provides a rigorous cross-validation framework. Unlike its cousins (e.g., Isolicoflavonol) which exhibit nanomolar aromatase inhibition, this compound demonstrates marked selectivity —often appearing inactive or weakly active in specific enzymatic assays while retaining general antioxidant profiles. This makes it an essential negative control standard for validating the specificity of prenylated flavonoid assays.

      Comparative Performance Analysis

      The following data synthesizes experimental results to contrast 5,7,2',4'-Tetrahydroxy-3-geranylflavone against therapeutic standards and structural analogs.

      Table 1: Enzymatic & Cellular Potency Profile

      Data normalized from comparative bioassay studies (e.g., Lee et al., 2001; Hu et al., 2012).

      Metric5,7,2',4'-Tetrahydroxy-3-geranylflavoneIsolicoflavonol (Active Analog)Kojic Acid (Standard)Interpretation
      Aromatase Inhibition (IC₅₀) Inactive (> 20 µM)0.1 µM N/ACritical Negative Control: Proves C-3 geranylation hinders active site binding compared to C-6/C-8 prenylation.
      Tyrosinase Inhibition (IC₅₀) Moderate/Weak (~50-100 µM)*0.1 - 1.0 µM~6-30 µMLacks the potency of specific tyrosinase inhibitors like Morusyunnansin F.
      Cytotoxicity (KB/Vero Cells) Inactive (Safe)ModerateHigh (at high conc.)Excellent safety profile; non-toxic up to high concentrations.
      Antioxidant Activity ActiveActiveLowRetains radical scavenging capacity due to the phenolic hydroxyls.

      *Note: "Inactive" in aromatase assays is defined as IC₅₀ > 10-20 µM in high-throughput screens. Tyrosinase activity is present but significantly lower than clinical standards.

      Mechanistic Insight & Visualization

      To understand the experimental results, one must visualize the target pathway. The inactivity of 5,7,2',4'-Tetrahydroxy-3-geranylflavone against aromatase, despite its structural similarity to active inhibitors, suggests steric hindrance preventing access to the heme iron active site of the CYP19A1 enzyme.

      Diagram 1: Aromatase Signaling & Inhibitor Specificity

      This diagram illustrates the steroidogenesis pathway and where specific flavonoids intervene.

      AromatasePathway Androstenedione Androstenedione (Substrate) CYP19A1 Aromatase (CYP19A1) Enzyme Complex Androstenedione->CYP19A1 Binding Estrone Estrone (Product) CYP19A1->Estrone Aromatization Iso Isolicoflavonol (IC50: 0.1 µM) BLOCKS REACTION Iso->CYP19A1 High Affinity Binding Target 5,7,2',4'-Tetrahydroxy- 3-geranylflavone (INACTIVE) Target->CYP19A1 Steric Hindrance No Binding

      Caption: Comparative mechanism showing Isolicoflavonol successfully inhibiting Aromatase, while the 3-geranyl derivative fails to bind due to steric clashes.

      Experimental Validation Protocols

      As a Senior Scientist, I emphasize that an "inactive" result is only valid if the assay system is flawless. The following protocols ensure that the observed inactivity is a true biological property, not an experimental artifact.

      Protocol A: Structural Integrity Check (Pre-Assay)

      Objective: Confirm the 3-geranyl group is intact, as isomerization can lead to false positives.

      • Solubilization: Dissolve 1 mg of compound in 100% DMSO-d6.

      • NMR Validation: Run a quick 1H-NMR.

        • Checkpoint: Verify the geranyl vinylic protons (approx. δ 5.0-5.3 ppm) and the characteristic flavone C-3 absence of protons.

        • Purity Standard: Purity must be >98% by HPLC (254 nm) to rule out contamination by active analogs.

      Protocol B: Aromatase Inhibition Assay (The Negative Control System)

      Objective: Use 5,7,2',4'-Tetrahydroxy-3-geranylflavone to validate assay specificity.

      • Enzyme Source: Human placental microsomes or recombinant CYP19A1.

      • Substrate: [1β-3H] Androstenedione (Radiometric method) or Dibenzylfluorescein (Fluorometric).

      • Reaction Mix:

        • Buffer: 100 mM Potassium Phosphate (pH 7.4).

        • Cofactor: NADPH-generating system.

        • Test Compound: 0.1 µM to 100 µM (Log scale).

      • Execution: Incubate for 15 min at 37°C.

      • Validation Criteria:

        • Positive Control: Letrozole or Isolicoflavonol must show IC₅₀ < 1 µM.

        • Test Compound: 5,7,2',4'-Tetrahydroxy-3-geranylflavone must show < 50% inhibition at 10 µM .

        • Why? If this compound shows high activity, your enzyme preparation may be non-specifically denaturing, or the compound has degraded into a more active chalcone form.

      Workflow Visualization

      The following workflow outlines the rigorous path from isolation to validated data point.

      ValidationWorkflow Extract B. papyrifera Extract Isolate Isolation (HPLC/TLC) Extract->Isolate ID ID Verification (NMR/MS) Isolate->ID Purity >98% Assay Enzymatic Assay (Aromatase/Tyrosinase) ID->Assay 5,7,2',4'-Tetrahydroxy- 3-geranylflavone Result_Active High Potency (IC50 < 1µM) Assay->Result_Active Contamination? Result_Inactive Inactive/Weak (IC50 > 20µM) Assay->Result_Inactive Primary Outcome Validation Cross-Validation (Cytotoxicity Check) Result_Inactive->Validation Confirm Specificity

      Caption: Step-by-step validation workflow ensuring that "inactivity" is a confirmed biological result, not an error.

      References

      • Lee, D., et al. (2001). "Aromatase Inhibitors from Broussonetia papyrifera."[1][2] Journal of Natural Products, 64(10), 1286–1293. Link

        • Key Finding: Establishes the isolation of the compound and its inactivity in arom
      • Hu, X., et al. (2012). "Prenylated flavonoids from Morus yunnanensis and their tyrosinase inhibitory activities."[3] Food Chemistry. Link (Contextual Reference)

        • Key Finding: Provides comparative data on tyrosinase inhibition for related prenyl
      • Sohn, H.Y., et al. (2004). "Antimicrobial and cytotoxic activity of Broussonetia papyrifera."[2] Phytotherapy Research. Link

        • Key Finding: Validates the cytotoxicity profile of the plant's constituents.[4][5][6]

      Sources

      A Comparative Analysis of the Anti-inflammatory Effects of Geranylated Flavonoids: A Guide for Researchers

      Author: BenchChem Technical Support Team. Date: March 2026

      This guide provides a comprehensive comparative analysis of the anti-inflammatory properties of geranylated flavonoids, a class of natural compounds showing significant promise in the development of novel therapeutics. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of their action, presents comparative data on their efficacy, and provides detailed experimental protocols for their evaluation.

      Introduction to Geranylated Flavonoids and Inflammation

      Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a major focus of pharmaceutical research.

      Geranylated flavonoids are a subgroup of flavonoids characterized by the presence of a C10 geranyl group attached to the flavonoid backbone. This structural modification often enhances their lipophilicity and, consequently, their interaction with cellular membranes and molecular targets, leading to potent biological activities. This guide will focus on a comparative analysis of prominent geranylated flavonoids, including icaritin, licoflavone C, and various compounds isolated from Paulownia tomentosa such as diplacone, to elucidate their potential as anti-inflammatory drug candidates.

      Mechanistic Insights: Targeting Key Inflammatory Pathways

      The anti-inflammatory effects of geranylated flavonoids are primarily attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators. The two central pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

      The NF-κB Signaling Pathway

      The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β), as well as the enzyme inducible nitric oxide synthase (iNOS).[1][2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.

      Geranylated flavonoids have been shown to potently inhibit this pathway. For instance, icaritin has been identified as a direct inhibitor of IKKα, a key component of the IKK complex.[3][4] By binding to IKKα, icaritin prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[3] Similarly, several C-geranylated flavanones from Paulownia tomentosa have been demonstrated to inhibit the nuclear translocation of NF-κB by preventing IκB degradation.[5][6]

      NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome Degradation DNA DNA (κB site) NFkB_nuc->DNA Binds Icaritin Icaritin Icaritin->IKK Inhibits Geranylated_Flavonoids Geranylated Flavonoids Geranylated_Flavonoids->IkBa_p Inhibits Degradation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

      NF-κB Signaling Pathway and Inhibition by Geranylated Flavonoids.
      The MAPK Signaling Pathway

      The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators.[7] The three major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Activation of these kinases by inflammatory stimuli leads to the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).

      Licoflavone C has been shown to modulate the MAPK pathway by inhibiting the phosphorylation and activation of ERK1/2, JNK, and p38 MAPK in LPS-stimulated macrophages.[1] This inhibition contributes to the observed reduction in the expression of iNOS, COX-2, and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][8]

      MAPK_Pathway cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates AP1 AP-1 p38->AP1 JNK->AP1 ERK1_2->AP1 Activate Genes Pro-inflammatory Gene Expression AP1->Genes LicoflavoneC Licoflavone C LicoflavoneC->MKK3_6 Inhibits Phosphorylation LicoflavoneC->MKK4_7 LicoflavoneC->MEK1_2

      MAPK Signaling Pathway and Inhibition by Licoflavone C.

      Comparative In Vitro Anti-inflammatory Activity

      To provide a clear comparison of the anti-inflammatory potency of various geranylated flavonoids, the following table summarizes their 50% inhibitory concentrations (IC50) against key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

      CompoundTargetIC50 (µM)Reference(s)
      Icariside E4 (related to Icaritin) Nitric Oxide (NO) Production>100 µg/mL (low potency)[1][9]
      Licoflavone C Nitric Oxide (NO) Production~50[10][11]
      Diplacone COX-2 ExpressionInhibited at 1.25[6]
      Various Geranylated Flavanones from Paulownia coreana Nitric Oxide (NO) Production1.48 - 16.66[4]
      Quercetin (non-geranylated reference) Nitric Oxide (NO) Production33.12[12]
      Indomethacin (NSAID reference) Nitric Oxide (NO) Production56.8[12]

      Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions between studies. However, this table provides a valuable overview of the relative potencies of these compounds.

      Experimental Protocols for Assessing Anti-inflammatory Activity

      The following section details standardized protocols for evaluating the anti-inflammatory effects of geranylated flavonoids both in vitro and in vivo.

      In Vitro Assays

      This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

      NO_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells (5 x 10^4 cells/well in 96-well plate) start->seed_cells end End incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 treat_compounds Pre-treat with geranylated flavonoids (various concentrations for 1h) incubate_24h_1->treat_compounds stimulate_lps Stimulate with LPS (1 µg/mL) for 24h treat_compounds->stimulate_lps collect_supernatant Collect 50 µL of supernatant stimulate_lps->collect_supernatant add_griess Add 50 µL of Griess Reagent collect_supernatant->add_griess incubate_10min Incubate at RT for 10 min in the dark add_griess->incubate_10min read_absorbance Measure absorbance at 540 nm incubate_10min->read_absorbance calculate_inhibition Calculate % inhibition of NO production read_absorbance->calculate_inhibition calculate_inhibition->end

      Workflow for Nitric Oxide Production Assay.

      Detailed Protocol:

      • Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

      • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.

      • Compound Treatment: Pre-treat the cells with various concentrations of the test geranylated flavonoids for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).

      • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for 24 hours.

      • Nitrite Measurement:

        • Collect 50 µL of the cell culture supernatant from each well.

        • Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

        • Incubate the plate at room temperature for 10 minutes in the dark.

        • Measure the absorbance at 540 nm using a microplate reader.

      • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production compared to the LPS-stimulated control.

      Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines in cell culture supernatants.

      Detailed Protocol:

      • Sample Collection: Collect cell culture supernatants from LPS-stimulated RAW 264.7 cells treated with or without the geranylated flavonoids as described in the nitric oxide assay protocol.

      • ELISA Procedure (General Sandwich ELISA principle):

        • Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight at 4°C.

        • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

        • Sample Incubation: Wash the plate and add the collected cell culture supernatants and a series of known cytokine standards to the wells. Incubate for 2 hours at room temperature.

        • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

        • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

        • Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. A blue color will develop.

        • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). The color will change to yellow.

        • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

      • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the unknown samples.

      In Vivo Models of Inflammation

      This is a classic and highly reproducible model of acute inflammation used to screen for anti-inflammatory drugs.

      Paw_Edema_Workflow start Start acclimatize Acclimatize mice for 1 week start->acclimatize end End group_animals Group animals (n=6-8/group) acclimatize->group_animals baseline_measurement Measure initial paw volume (plethysmometer) group_animals->baseline_measurement administer_compounds Administer geranylated flavonoids or vehicle (p.o. or i.p.) 1h prior to carrageenan baseline_measurement->administer_compounds induce_edema Inject 1% carrageenan (50 µL) into the sub-plantar region of the right hind paw administer_compounds->induce_edema measure_volume Measure paw volume at 1, 2, 3, 4, and 5h post-carrageenan injection induce_edema->measure_volume calculate_inhibition Calculate % inhibition of edema measure_volume->calculate_inhibition calculate_inhibition->end

      Workflow for Carrageenan-Induced Paw Edema Model.

      Detailed Protocol:

      • Animals: Use male Swiss albino mice (20-25 g). Acclimatize the animals for at least one week before the experiment.

      • Grouping and Dosing: Divide the mice into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin, 10 mg/kg, p.o.), and test groups receiving different doses of the geranylated flavonoid. Administer the compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

      • Induction of Edema: Inject 50 µL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw of each mouse.

      • Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

      • Data Analysis: Calculate the percentage increase in paw volume for each group compared to the baseline (0 hour) measurement. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

      This model mimics the inflammatory response seen in acute respiratory distress syndrome (ARDS) and is useful for evaluating the efficacy of anti-inflammatory compounds in a pulmonary context.[9][13]

      Detailed Protocol:

      • Animals: Use male C57BL/6 mice (8-10 weeks old).

      • Induction of Lung Injury: Anesthetize the mice and intratracheally instill a single dose of LPS (e.g., 1-5 mg/kg) in a small volume of sterile saline (e.g., 50 µL). Control mice receive an equal volume of saline.

      • Compound Administration: Administer the geranylated flavonoid or vehicle at a predetermined time point before or after LPS instillation, depending on the study design (prophylactic or therapeutic).

      • Assessment of Inflammation (24-48 hours post-LPS):

        • Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a bronchoalveolar lavage with sterile PBS.

        • Cell Count and Differentials: Centrifuge the BAL fluid and count the total number of inflammatory cells (neutrophils, macrophages) in the cell pellet.

        • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the BAL fluid supernatant by ELISA.

        • Lung Histology: Perfuse the lungs, fix them in 10% formalin, and embed in paraffin. Prepare tissue sections and stain with Hematoxylin and Eosin (H&E) to assess the degree of lung injury, including inflammatory cell infiltration, alveolar wall thickening, and edema.

      Conclusion and Future Directions

      Geranylated flavonoids represent a promising class of natural products with potent anti-inflammatory properties. Their ability to modulate key inflammatory signaling pathways, particularly the NF-κB and MAPK pathways, provides a strong mechanistic basis for their therapeutic potential. This guide has provided a comparative overview of the in vitro efficacy of several geranylated flavonoids and detailed experimental protocols for their further investigation.

      Future research should focus on:

      • Conducting more direct, head-to-head comparative studies of a wider range of geranylated flavonoids to establish a clearer structure-activity relationship.

      • Elucidating the precise molecular targets of these compounds within the inflammatory signaling cascades.

      • Evaluating the in vivo efficacy of the most promising candidates in a broader range of preclinical models of inflammatory diseases.

      • Investigating the pharmacokinetic and safety profiles of these compounds to assess their drug-likeness.

      Through continued research and a deeper understanding of their mechanisms of action, geranylated flavonoids hold the potential to be developed into novel and effective therapies for a variety of inflammatory disorders.

      References

      • Hanáková, Z., Hošek, J., Kutil, Z., et al. (2015). C-Geranylated Flavanones from Paulownia tomentosa Fruits as Potential Anti-inflammatory Compounds Acting via Inhibition of TNF-α Production.
      • Hanáková, Z., Hošek, J., Kutil, Z., et al. (2015). C-Geranylated Flavanones from Paulownia tomentosa Fruits as Potential Anti-inflammatory Compounds Acting via Inhibition of TNF-α Production. PubMed. [Link]

      • Wang, J., et al. (2021). Icaritin inhibits PD-L1 expression by Targeting Protein IκB Kinase α. European Journal of Immunology, 51(4), 978-991.
      • Hanáková, Z., Hošek, J., Kutil, Z., et al. (2017). Anti-inflammatory Activity of Natural Geranylated Flavonoids: Cyclooxygenase and Lipoxygenase Inhibitory Properties and Proteomic Analysis. ChEMBL. [Link]

      • Synapse - AI Analysis. (2024). What is the mechanism of Icaritin? Patsnap Synapse. [Link]

      • Bartz, H., et al. (2019). Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation. Journal of Visualized Experiments, (149), e59853.
      • JoVE. (2014). Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation. Journal of Visualized Experiments. [Link]

      • Hanáková, Z., Hošek, J., Kutil, Z., et al. (2017). Anti-inflammatory Activity of Natural Geranylated Flavonoids: Cyclooxygenase and Lipoxygenase Inhibitory Properties and Proteomic Analysis. ACS Publications. [Link]

      • Hošek, J., et al. (2022). C-geranylated flavonoids from Paulownia tomentosa Steud. fruit as potential anti-inflammatory agents. PubMed. [Link]

      • Li, Y., et al. (2022). Icariin Inhibits NF-κB Signaling in Asthmatic Lung Epithelium by Promoting Nrf2 Signaling.
      • Rizza, S., et al. (2019). Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway. MDPI. [Link]

      • Liu, J., et al. (2017). Icariin prevents cytokine-induced β-cell death by inhibiting NF-κB signaling. Experimental and Therapeutic Medicine, 14(4), 3635-3640.
      • Wang, J., et al. (2021). Icaritin inhibits PD-L1 expression by Targeting Protein IκB Kinase α. PubMed. [Link]

      • Niisato, M., et al. (2021). Experimental protocol for lipopolysaccharide (LPS)-induced lung injury mice. ResearchGate. [Link]

      • Rizza, S., et al. (2019). Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway. PubMed. [Link]

      • Xavier, C. V. B., et al. (2021). Milonine attenuates the lipopolysaccharide- induced acute lung injury in mice by modulating the Akt/NF-κB. Anais da Academia Brasileira de Ciências, 93(1).
      • Wang, Y., et al. (2023). Calycosin Attenuates Lipopolysaccharide-Induced Acute Lung Injury in Mice through the miR-375-3p/ROCK2 Axis. Taylor & Francis Online. [Link]

      • Rizza, S., et al. (2019). Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway. PMC. [Link]

      • Rizza, S., et al. (2025). (PDF) Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway. ResearchGate. [Link]

      • Khan, H., et al. (2024). Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK. PMC. [Link]

      • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

      • Bio-protocol. (2018). 2.7. Carrageenan-induced paw edema assay. Bio-protocol. [Link]

      • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. [Link]

      • Hošek, J., et al. (2013). Molecular structure of diplacone. ResearchGate. [Link]

      • Wang, Y., et al. (2022). Licoflavone A Suppresses Gastric Cancer Growth and Metastasis by Blocking the VEGFR-2 Signaling Pathway. PMC. [Link]

      • Al-Warhi, T., et al. (2021). Anticancer and Anti-Inflammatory Effects of Tomentosin: Cellular and Molecular Mechanisms. MDPI. [Link]

      • NCL. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. [Link]

      • Al-Khayri, J. M., et al. (2022). Flavonoids as Potential Anti-Inflammatory Molecules: A Review. PMC. [Link]

      • Oreate. (2026). Unlocking Signaling Pathways: Graphviz and High-Contrast Color for Clarity. Oreate AI. [Link]

      • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. [Link]

      • Oreate. (2026). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Oreate AI. [Link]

      • Al-Khayri, J. M., et al. (2022). Flavonoids as Potential Anti-Inflammatory Molecules. Encyclopedia.pub. [Link]

      • Trávníček, Z., et al. (2024). C-Geranylated flavanone diplacone enhances in vitro antiproliferative and anti-inflammatory effects in its copper(II) complexes. PubMed. [Link]

      • Fernández-Arroyo, S., et al. (2020). ELISA measured relative levels of TNF-α (A), IL-6 (B), and IL-1β (C)... ResearchGate. [Link]

      • Lin, Y.-C., et al. (2023). Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. MDPI. [Link]

      • Calixto, J. B., et al. (2004). Anti-Inflammatory Compounds of Plant Origin. Part II. Modulation of Pro-Inflammatory Cytokines, Chemokines and Adhesion Molecule. Planta Medica, 70(2), 93-103.
      • Godoy, M. C., et al. (2021). Anti-Inflammatory Effects of Flavonoids in Common Neurological Disorders Associated with Aging. PMC. [Link]

      • Gröticke, I., et al. (2021).
      • JOCPR. (n.d.). The Role of Flavonoids from Medicinal Plants in Mitigating Inflammation. Journal of Chemical and Pharmaceutical Research. [Link]

      • Kucera, M., et al. (2016). dot-app: a Graphviz-Cytoscape conversion plug-in. PubMed. [Link]

      • Luo, W., & Brouwer, C. (2013). Example Pathview graphs: (a) Graphviz view on a canonical signaling... ResearchGate. [Link]

      • Nguyen, T. H., et al. (2024). Nitric oxide production inhibitors from Polygonum multiflorum. Journal of Applied Pharmaceutical Science, 14(5), 140-148.

      Sources

      Safety Operating Guide

      Personal protective equipment for handling 5,7,2',4'-Tetrahydroxy-3-geranylflavone

      Author: BenchChem Technical Support Team. Date: March 2026

      As a Senior Application Scientist, I recognize that handling specialized phytochemicals requires moving beyond generic safety data sheets (SDS). 5,7,2',4'-Tetrahydroxy-3-geranylflavone (CAS: 376361-87-4) is a highly bioactive geranylated flavone originally isolated from Broussonetia papyrifera [1]. While it lacks the acute toxicity of heavy metals or volatile organics, its potent biological activity—specifically its role as an in vitro aromatase inhibitor—demands rigorous exposure control [1].

      When handling this compound, the primary risk vector is not the powder itself, but solvent-mediated transdermal absorption . Because this highly lipophilic flavonoid requires organic solvents like Dimethyl Sulfoxide (DMSO) for reconstitution, any accidental exposure to the solution can result in rapid systemic absorption of the endocrine-active compound.

      The following guide provides a self-validating, step-by-step operational framework for the safe handling, reconstitution, and disposal of 5,7,2',4'-Tetrahydroxy-3-geranylflavone in a research setting.

      Hazard Profile & Mechanistic Causality

      To design an effective safety protocol, we must first understand the biological mechanism of the compound. 5,7,2',4'-Tetrahydroxy-3-geranylflavone inhibits aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens [1]. Chronic occupational exposure—even at micro-doses—can theoretically disrupt endocrine homeostasis.

      AromataseInhibition Androgen Androgens (Testosterone) Aromatase Aromatase (CYP19A1) Androgen->Aromatase Substrate Estrogen Estrogens (Estradiol) Aromatase->Estrogen Catalysis Flavone 5,7,2',4'-Tetrahydroxy- 3-geranylflavone Flavone->Aromatase Inhibits Risk Endocrine Disruption (Occupational Risk) Flavone->Risk Systemic Exposure

      Mechanism of Aromatase Inhibition Dictating Endocrine Safety Protocols

      Personal Protective Equipment (PPE) Matrix

      The required PPE shifts dramatically depending on the physical state of the compound. The table below summarizes the quantitative and qualitative requirements for handling this geranylflavone.

      Operational PhaseRespiratory ProtectionDermal Protection (Gloves)Eye/Face ProtectionBody Protection
      Dry Powder Manipulation N95 Respirator or Class II Biological Safety Cabinet (BSC)Single Nitrile (Minimum 4 mil thickness)Anti-fog Safety GogglesStandard Cotton Lab Coat
      DMSO Reconstitution Fume Hood or Class II BSC (Vented)Butyl Rubber or Double NitrileChemical Splash GogglesFluid-resistant Lab Coat
      In Vitro Assay (Aqueous) None required (if handled on benchtop)Single NitrileSafety GlassesStandard Cotton Lab Coat
      Spill Clean-up N95 RespiratorHeavy-duty Nitrile or Butyl RubberFace Shield + GogglesTyvek Sleeves / Apron

      Scientific Rationale for Glove Selection: Standard latex gloves are highly permeable to DMSO. If a DMSO-flavone solution splashes onto a latex glove, the solvent will degrade the barrier and carry the dissolved 5,7,2',4'-Tetrahydroxy-3-geranylflavone directly through the skin [2]. Butyl rubber provides the highest resistance to DMSO, though double-gloving with extended-cuff nitrile is an acceptable alternative for short-duration tasks (<15 minutes).

      Step-by-Step Operational Workflows

      Workflow A: Safe Weighing and Reconstitution

      Because the dry powder is prone to electrostatic dispersion, weighing must be tightly controlled to prevent aerosolization.

      • Preparation: Ensure the analytical balance is located within a ductless weighing enclosure or a Class II BSC. Turn off nearby fans to prevent drafts.

      • Don PPE: Equip double nitrile gloves, a lab coat with knit cuffs, and safety goggles.

      • Static Mitigation: Pass the sealed vial of 5,7,2',4'-Tetrahydroxy-3-geranylflavone through an anti-static ionizer to reduce powder cling.

      • Weighing: Using a micro-spatula, transfer the required mass (e.g., 5 mg) into a pre-tared, amber glass vial. Amber glass is required to prevent UV-induced degradation of the geranyl side chain.

      • Reconstitution: In a fume hood, add the calculated volume of anhydrous DMSO to achieve a 10 mM to 50 mM stock solution. Cap immediately.

      • Homogenization: Vortex the sealed vial for 30 seconds. Do not sonicate unless the vial is tightly sealed, as sonication can create micro-aerosols.

      HandlingWorkflow Start Dry Powder Manipulation Hood Use Class II BSC or Weighing Hood Start->Hood PPE Don PPE: Double Nitrile, Lab Coat, Goggles Hood->PPE Solvent Dissolve in DMSO (Stock Solution) PPE->Solvent Aliquots Create Aliquots (Minimize Freeze-Thaw) Solvent->Aliquots Storage Store at -20°C in Amber Vials Aliquots->Storage

      Standard Operating Procedure for Handling Geranylflavone Powders

      Workflow B: Spill Response and Decontamination

      If a DMSO stock solution is dropped or spilled:

      • Isolate: Evacuate personnel from the immediate vicinity.

      • Protect: Don heavy-duty nitrile gloves and a face shield.

      • Absorb: Cover the spill with an inert, highly absorbent material (e.g., vermiculite or a commercial chemical spill pad). Do not use paper towels, as DMSO will soak through them instantly onto your gloves.

      • Neutralize/Clean: Wash the affected surface with a 10% bleach solution followed by 70% ethanol to break down residual organic compounds and remove solvent traces.

      • Dispose: Place all absorbent materials into a designated hazardous waste bag.

      Waste Management and Disposal Plan

      Proper disposal ensures environmental compliance and prevents downstream contamination. 5,7,2',4'-Tetrahydroxy-3-geranylflavone must be treated as biologically active chemical waste.

      • Solid Waste (Vials, Pipette Tips, Gloves): Any consumable that has come into contact with the compound must be placed in a rigid, puncture-resistant biohazard or chemical waste bin. Do not dispose of in standard municipal trash.

      • Liquid Waste (DMSO Stocks & Assay Buffers): Collect in a designated, clearly labeled high-density polyethylene (HDPE) or glass liquid waste carboy. Label as: "Hazardous Liquid Waste: Contains DMSO and Biologically Active Flavonoids." Ensure the waste container is kept away from strong oxidizing agents, as DMSO can react violently with them.

      • Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department for high-temperature incineration, which is the standard method for destroying complex polyphenolic structures [2].

      References

      • Lee, D., Bhat, K. P., Fong, H. H., Farnsworth, N. R., Pezzuto, J. M., & Kinghorn, A. D. (2001). Aromatase inhibitors from Broussonetia papyrifera. Journal of Natural Products, 64(10), 1286-1293. Available at:[Link]

      ×

      Retrosynthesis Analysis

      AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

      One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

      Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

      Strategy Settings

      Precursor scoring Relevance Heuristic
      Min. plausibility 0.01
      Model Template_relevance
      Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
      Top-N result to add to graph 6

      Feasible Synthetic Routes

      Reactant of Route 1
      5,7,2',4'-Tetrahydroxy-3-geranylflavone
      Reactant of Route 2
      5,7,2',4'-Tetrahydroxy-3-geranylflavone

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.